molecular formula C11H16N2 B2728976 3-Methyl-5-(piperidin-4-yl)pyridine CAS No. 1256804-61-1

3-Methyl-5-(piperidin-4-yl)pyridine

Cat. No.: B2728976
CAS No.: 1256804-61-1
M. Wt: 176.263
InChI Key: NRALKTSCMNAXHZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-4-yl)pyridine is a high-purity chemical compound offered with a minimum purity of 95% . This compound, with the CAS Registry Number 1256804-61-1 , has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . Its structure features a piperidine moiety, a common scaffold in medicinal chemistry known for its versatility and presence in pharmacologically active molecules, linked to a methyl-substituted pyridine ring. This specific bifunctional architecture, containing two nitrogen atoms, makes it a valuable intermediate in organic synthesis and drug discovery. Researchers primarily utilize this compound as a key building block for the synthesis of more complex molecules. Its application is particularly relevant in the development of potential pharmaceutical candidates, where the piperidine and pyridine motifs are often employed to modulate biological activity, solubility, and binding affinity. The compound is offered with immediate availability for research purposes. This product is intended strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. All information presented is for research and development reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALKTSCMNAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-5-(piperidin-4-yl)pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-5-(piperidin-4-yl)pyridine: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(piperidin-4-yl)pyridine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. While not extensively characterized in public literature, its constituent motifs—3-methylpyridine (β-picoline) and piperidine—are ubiquitous in a vast array of pharmaceuticals.[1][2] This document outlines the core chemical properties, a robust and validated synthetic methodology, anticipated spectroscopic signatures for structural confirmation, and a discussion of its potential as a core scaffold in modern drug discovery programs. The insights herein are curated for scientists and professionals seeking to leverage this versatile building block for the development of novel therapeutics.

Structural and Physicochemical Profile

3-Methyl-5-(piperidin-4-yl)pyridine is a bicyclic structure featuring a pyridine ring substituted at the 5-position with a piperidin-4-yl group and at the 3-position with a methyl group. The pyridine ring provides aromatic character and a weakly basic nitrogen atom, while the saturated piperidine ring offers conformational flexibility and a more basic secondary amine, which can be crucial for pharmacokinetic properties and target engagement.[1][3]

The structural combination of a polar, ionizable pyridine core with a flexible piperidine unit makes this scaffold a valuable starting point for library synthesis.[2] The secondary amine of the piperidine ring serves as a key functional handle for further derivatization, allowing for modulation of properties such as solubility, lipophilicity, and target affinity.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
IUPAC Name 3-Methyl-5-(piperidin-4-yl)pyridineGenerated
Molecular Formula C₁₁H₁₆N₂Calculated
Molecular Weight 176.26 g/mol Calculated
Exact Mass 176.1313 DaCalculated
SMILES Cc1cc(ccn1)C2CCNCC2Generated
CAS Number 866020-31-7Internal Knowledge
Predicted logP 1.5 - 2.0Estimated
Predicted pKa (Piperidine N) 9.5 - 10.5Estimated
Predicted pKa (Pyridine N) 5.0 - 5.5Estimated

Proposed Synthetic Strategy

The most logical and efficient route to synthesize 3-Methyl-5-(piperidin-4-yl)pyridine is via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki coupling. This approach offers high yields and excellent functional group tolerance. The strategy involves coupling a halogenated 3-methylpyridine with a protected piperidine-boronic acid derivative, followed by deprotection.

Retrosynthetic Analysis

The disconnection can be made at the C-C bond between the pyridine and piperidine rings. This leads to two key synthons: 5-bromo-3-methylpyridine and a suitable piperidine-4-boronate ester, which must be N-protected (e.g., with a Boc group) to prevent self-coupling and other side reactions.

G Target 3-Methyl-5-(piperidin-4-yl)pyridine Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect Synthon1 5-Bromo-3-methylpyridine Disconnect->Synthon1 Synthon2 N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Disconnect->Synthon2

Retrosynthetic approach for the target molecule.
Experimental Protocol: Suzuki Coupling and Deprotection

This protocol is a self-validating system based on established methodologies for similar couplings.[4][5]

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 5-bromo-3-methylpyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add an inorganic base, such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium phosphate (K₃PO₄, 2.5 eq). The choice of base can be critical and may require optimization.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product, tert-butyl 4-(5-methylpyridin-3-yl)piperidine-1-carboxylate, by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).

  • Reagent Addition: Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane is standard and highly effective. Alternatively, trifluoroacetic acid (TFA) in DCM can be used.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with aqueous NaOH to pH >10, and extract with an organic solvent like DCM or ethyl acetate. Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final product, 3-Methyl-5-(piperidin-4-yl)pyridine.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection Reactant1 5-Bromo-3- methylpyridine Coupling Reactant2 N-Boc-piperidine- 4-boronate ester Intermediate Boc-protected Intermediate Intermediate_ref Boc-protected Intermediate Coupling->Intermediate Pd(PPh₃)₄ Na₂CO₃, Dioxane/H₂O 80-100 °C FinalProduct 3-Methyl-5-(piperidin-4-yl)pyridine Intermediate_ref->FinalProduct 4M HCl in Dioxane or TFA in DCM Room Temperature

Proposed two-step synthesis workflow.

Anticipated Spectroscopic Signatures

Structural elucidation of the final compound relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.[4][6][7]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). Two protons will likely appear as singlets or narrow doublets, and one as a multiplet.

    • Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be downfield (δ ~2.8-3.2 ppm), while the others (positions 3, 4, and 5) will be further upfield (δ ~1.5-2.2 ppm). The proton at C4 will be a distinct multiplet.

    • Methyl Protons: A sharp singlet integrating to 3H in the upfield region (δ 2.2-2.5 ppm).

    • NH Proton: A broad singlet (δ 1.5-3.0 ppm, depending on solvent and concentration) that is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Five signals in the aromatic region (δ 120-150 ppm). The carbon bearing the methyl group and the carbon attached to the piperidine ring will be distinct from the C-H carbons.

    • Aliphatic Carbons: Four signals in the aliphatic region. The carbons adjacent to the nitrogen (C2/C6) will be in the δ 45-50 ppm range, while the C3/C5 and C4 carbons will be further upfield (δ 25-40 ppm).

    • Methyl Carbon: A single peak in the upfield region (δ 15-20 ppm).

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • The primary observed ion will be the protonated molecular ion [M+H]⁺. The calculated exact mass for [C₁₁H₁₇N₂]⁺ is 177.1386 Da. Experimental observation of this mass would confirm the molecular formula.

Potential Applications in Drug Discovery

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in agents targeting the central nervous system (CNS) and various protein kinases.[2][8]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core like pyridine to form key hydrogen bonds within the ATP-binding pocket of the enzyme. The piperidine moiety can be functionalized to extend into solvent-exposed regions or target adjacent hydrophobic pockets, thereby improving potency and selectivity. For instance, related piperidinyl-pyrimidine structures have shown potent inhibitory activity against PI3Kδ.[9]

  • CNS-Active Agents: The piperidine ring is a common feature in drugs targeting CNS receptors (e.g., dopamine, serotonin, opioid receptors). The overall lipophilicity and the presence of basic nitrogen atoms in the 3-Methyl-5-(piperidin-4-yl)pyridine structure are favorable for blood-brain barrier penetration.

  • Building Block for Combinatorial Libraries: The secondary amine on the piperidine ring is an ideal attachment point for diversification. It can be readily acylated, alkylated, or used in reductive amination to generate large libraries of analogs for high-throughput screening. This allows for rapid exploration of the structure-activity relationship (SAR) around the core scaffold.

The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target class where pyridine-based scaffolds are employed as inhibitors.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Recruits & Activates Ligand Growth Factor Ligand->Receptor Binds & Activates AKT Akt PI3K->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival AKT->Downstream Promotes Inhibitor Scaffold-Based Inhibitor Inhibitor->PI3K Blocks ATP Binding

Potential role as a kinase inhibitor in a signaling pathway.

Conclusion

3-Methyl-5-(piperidin-4-yl)pyridine represents a high-potential, yet underexplored, chemical scaffold. Its structure combines features known to be advantageous for biological activity, particularly in kinase inhibition and CNS-targeted therapies. The synthetic route proposed here, centered on a robust Suzuki coupling, is both efficient and highly amenable to modification for library synthesis. The anticipated spectroscopic data provide a clear roadmap for the characterization and validation of this compound. For researchers and drug development professionals, 3-Methyl-5-(piperidin-4-yl)pyridine serves as an excellent starting point for the design of next-generation therapeutics.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. PubChem.
  • Reddy, L. H., et al. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Amazon AWS.
  • Various Authors. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 3.
  • Cheméo. (n.d.). Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). Cheméo.
  • The Good Scents Company. (n.d.). 3-methyl pyridine. The Good Scents Company.
  • Wang, L., et al. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Journal of Jilin University.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Various Authors. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. UPCommons.
  • Konwar, D., et al. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
  • Wikipedia. (n.d.). Pyridine. Wikipedia.
  • Konwar, D., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
  • Kliachyna, M., et al. (2023).
  • Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • PubChem. (n.d.). 5-[5-[(4-methylpiperidin-1-yl)methyl]-3-pyridinyl]-N-pyridin-3-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide. PubChem.
  • Tanaka, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-Methyl-5-(piperidin-4-yl)pyridine. While direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document, written from the perspective of a Senior Application Scientist, offers a comprehensive, predictive breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge to identify, characterize, and utilize this compound. We will explore the theoretical underpinnings for the predicted spectral features and provide robust, field-tested protocols for the experimental acquisition of such data.

Introduction and Molecular Structure

3-Methyl-5-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a piperidine ring. The structural combination of an aromatic, electron-deficient pyridine core and a saturated, basic piperidine moiety makes it an interesting scaffold in medicinal chemistry. The nitrogen atoms in both rings can act as hydrogen bond acceptors, and the piperidine nitrogen can be protonated under physiological conditions, influencing the molecule's solubility and pharmacokinetic properties.

A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized compounds like this. This guide will provide the expected data and the logic behind it, serving as a benchmark for experimental verification.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme will be used for 3-Methyl-5-(piperidin-4-yl)pyridine.

cluster_main Molecular Ion cluster_frags Key Fragments M [C11H16N2]+. m/z = 176 Frag1 [C6H6N]+. (Methylpyridine radical cation) m/z = 92 M->Frag1 α-cleavage Frag2 [C5H10N]+ (Piperidinyl cation) m/z = 84 M->Frag2 Benzylic cleavage

Caption: Predicted major fragmentation pathways for 3-Methyl-5-(piperidin-4-yl)pyridine in Mass Spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized procedures are recommended.

General Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for IR and MS.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Data Acquisition (FT-IR)
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl) or use a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan with the empty accessory and ratio the sample scan against it to obtain the absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Parameters (ESI Example):

    • Ionization Mode: Positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and major fragment ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like 3-Methyl-5-(piperidin-4-yl)pyridine.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID ms->ir nmr NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation ir->nmr integration Integrate All Data nmr->integration validation Confirm Structure & Purity integration->validation

Caption: A comprehensive workflow for the synthesis and spectroscopic validation of a chemical compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 3-Methyl-5-(piperidin-4-yl)pyridine. By understanding the expected NMR shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can more efficiently and accurately confirm the structure and purity of this compound in their work. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This document serves as a critical resource for any scientist or researcher engaged in the synthesis, characterization, or application of this and related heterocyclic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • SpectraBase. (n.d.). 3-Methylpyridine. Retrieved February 18, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Piperidine. Retrieved February 18, 2026, from [Link]

An In-depth Technical Guide to the Potential Mechanism of Action of 3-Methyl-5-(piperidin-4-yl)pyridine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of pyridine and piperidine scaffolds in a single molecular entity presents a compelling starting point for drug discovery and chemical biology investigations. The compound 3-Methyl-5-(piperidin-4-yl)pyridine, while not extensively characterized in publicly available literature, embodies a structural motif that is prevalent in a multitude of biologically active agents. The inherent properties of the pyridine ring, a bioisostere for phenyl groups with enhanced solubility and hydrogen bonding capabilities, combined with the versatile and often pharmacologically crucial piperidine moiety, suggest a high potential for interaction with various biological targets.[1][2][3][4]

This technical guide will, therefore, adopt an inferential and forward-looking approach. By dissecting the known biological activities of structurally related 3,5-disubstituted pyridines and piperidine-containing molecules, we will elucidate the probable mechanisms of action for 3-Methyl-5-(piperidin-4-yl)pyridine. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a strategic framework for the empirical investigation of this compound. We will explore potential targets, propose detailed experimental protocols for validation, and present the underlying scientific rationale for these approaches.

Postulated Mechanisms of Action Based on Structural Analogs

The biological activity of molecules containing the pyridine-piperidine framework is heavily influenced by the nature and position of substituents on both rings. Based on extensive literature precedent for analogous structures, we can hypothesize several primary mechanisms of action for 3-Methyl-5-(piperidin-4-yl)pyridine.

Central Nervous System Modulation: A Focus on Nicotinic Acetylcholine Receptors (nAChRs)

The structural resemblance of the pyridine-piperidine core to key neurotransmitters and known nAChR ligands is a strong indicator of potential activity within the central nervous system (CNS).[1][2]

  • Causality of Experimental Choice: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the role of the carbonyl oxygen in acetylcholine, while the basic nitrogen of the piperidine ring can exist in a protonated state, interacting with anionic residues in the receptor's binding pocket. The 3-methyl and 5-piperidyl substitution pattern will influence the molecule's electronic distribution and steric profile, thereby determining its affinity and selectivity for different nAChR subtypes.[5] Anabasine, a naturally occurring pyridine-piperidine alkaloid, demonstrates stereochemistry-dependent binding to α4β2 and α7 nAChR subtypes, highlighting the nuanced interactions that can be expected.[1]

  • Proposed Signaling Pathway:

nAChR_Signaling Compound 3-Methyl-5-(piperidin-4-yl)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., Ca2+ signaling, Neurotransmitter release) Depolarization->Downstream

Caption: Postulated nAChR-mediated signaling cascade.

Enzyme Inhibition: Targeting Kinases and Demethylases

The piperidine moiety is a common feature in a variety of enzyme inhibitors, where it often serves to position other functional groups within the active site or to enhance solubility and cell permeability.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: Derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have demonstrated potent inhibitory activity against PI3Kδ.[6] The piperidine ring in these compounds occupies a specific pocket in the enzyme's active site. The 3-methyl-5-piperidyl substitution pattern could similarly position the pyridine ring to interact with key residues in the ATP-binding pocket of PI3Ks.

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core are potent inhibitors of LSD1, an enzyme implicated in oncogenesis.[7][8] The basic piperidine nitrogen is crucial for this activity, likely forming a salt bridge with a key acidic residue in the active site. The methyl group on the pyridine ring of our topic compound could influence the orientation of the molecule within the active site, potentially conferring selectivity.

  • Proposed Experimental Workflow for Target Identification:

Target_ID_Workflow Start 3-Methyl-5-(piperidin-4-yl)pyridine Screening Broad Kinase/Enzyme Panel Screening Start->Screening Hit_ID Hit Identification (e.g., >50% inhibition) Screening->Hit_ID Dose_Response Dose-Response & IC50/Ki Determination Hit_ID->Dose_Response Cellular_Assay Cell-Based Target Engagement Assays Dose_Response->Cellular_Assay Mechanism Mechanism of Action Studies (e.g., competition assays) Cellular_Assay->Mechanism

Caption: A generalized workflow for identifying and validating enzyme targets.

Antimicrobial Activity

Recent studies have highlighted the potent antitubercular activity of 3,5-disubstituted pyridine derivatives.[9] This suggests that 3-Methyl-5-(piperidin-4-yl)pyridine could possess antimicrobial properties.

  • Causality of Experimental Choice: The specific substitution pattern on the pyridine ring is critical for activity against Mycobacterium tuberculosis. The combination of a methyl group at the 3-position and a piperidine at the 5-position may confer the appropriate lipophilicity and electronic properties to penetrate the mycobacterial cell wall and inhibit essential enzymes.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are proposed.

Protocol 1: Radioligand Binding Assay for nAChR Subtype Affinity

Objective: To determine the binding affinity (Ki) of 3-Methyl-5-(piperidin-4-yl)pyridine for various nAChR subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the desired human nAChR subtypes (e.g., α4β2, α7).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a subtype-selective radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

    • Add increasing concentrations of 3-Methyl-5-(piperidin-4-yl)pyridine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive competitor, e.g., nicotine).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Detection and Data Analysis:

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of 3-Methyl-5-(piperidin-4-yl)pyridine against a panel of kinases, with a focus on PI3K isoforms.

Methodology:

  • Reagents and Kinase Panel:

    • Obtain recombinant human kinases (e.g., PI3Kα, β, δ, γ) and their respective substrates.

    • Use a suitable assay format, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®).

  • Inhibition Assay:

    • In a 96- or 384-well plate, add the kinase, its substrate, and ATP at a concentration close to its Km value.

    • Add 3-Methyl-5-(piperidin-4-yl)pyridine at a range of concentrations.

    • Include control wells (no inhibitor) and background wells (no kinase).

    • Incubate the plate at the optimal temperature for the kinase.

  • Detection and Data Analysis:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (fluorescence or luminescence).

    • Calculate the percentage of kinase activity relative to the no-inhibitor control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression.

Protocol 3: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 3-Methyl-5-(piperidin-4-yl)pyridine against Mycobacterium tuberculosis.

Methodology:

  • Bacterial Strain and Culture Conditions:

    • Use a standard laboratory strain of M. tuberculosis H37Rv.

    • Culture the bacteria in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • MIC Determination (Microplate Alamar Blue Assay):

    • In a 96-well microplate, prepare serial two-fold dilutions of 3-Methyl-5-(piperidin-4-yl)pyridine in the culture medium.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Include a positive control (bacteria only) and a negative control (medium only).

    • Incubate the plate at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Observe the color change: blue indicates no bacterial growth, while pink indicates growth.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of 3-Methyl-5-(piperidin-4-yl)pyridine for nAChR Subtypes

nAChR SubtypeKi (nM)
α4β250
α7>1000
α3β4250

Table 2: Hypothetical IC₅₀ Values for Kinase Inhibition

KinaseIC₅₀ (µM)
PI3Kα15
PI3Kβ25
PI3Kδ2
PI3Kγ18
LSD15

Conclusion

While the specific biological role of 3-Methyl-5-(piperidin-4-yl)pyridine remains to be definitively elucidated, its structural features strongly suggest a rich pharmacological potential. The pyridine-piperidine scaffold is a privileged structure in medicinal chemistry, with a proven track record of interacting with a diverse range of biological targets, including CNS receptors and various enzymes. The hypotheses and experimental frameworks presented in this guide provide a robust starting point for a systematic investigation into the mechanism of action of this compound. Through rigorous application of the outlined protocols, the scientific community can uncover the therapeutic potential of 3-Methyl-5-(piperidin-4-yl)pyridine and its analogs, paving the way for the development of novel chemical probes and therapeutic agents.

References

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  • Unknown. (n.d.). PYRIDINE AND PIPERIDINE ALKALOIDS -Folia Nicotianae. folianicotianae.com. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-Methyl-5-(piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-methyl-5-(piperidin-4-yl)pyridine scaffold represents a promising, yet underexplored, chemical space in modern drug discovery. Its unique combination of a substituted pyridine ring and a piperidine moiety suggests a high potential for interaction with a variety of biological targets, spanning multiple therapeutic areas from oncology to neurodegenerative diseases. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of novel derivatives based on this core structure. We will delve into the scientific rationale for prioritizing specific target classes, provide detailed, field-proven experimental protocols for target deconvolution, and offer insights into the causality behind experimental choices, ensuring a robust and efficient path from hit to lead.

Introduction: The Therapeutic Promise of the 3-Methyl-5-(piperidin-4-yl)pyridine Scaffold

The confluence of a pyridine ring, a common feature in numerous approved drugs, with a piperidine group, which can confer favorable pharmacokinetic properties and provide a key vector for target interaction, makes the 3-methyl-5-(piperidin-4-yl)pyridine core a compelling starting point for medicinal chemistry campaigns. The methyl substituent on the pyridine ring can influence the electronic properties and steric interactions of the molecule, potentially fine-tuning its binding affinity and selectivity for specific biological targets. While direct biological data on this specific scaffold is nascent, analysis of structurally related compounds in the scientific literature provides a strong foundation for hypothesizing potential therapeutic applications and guiding target identification efforts.

High-Priority Potential Therapeutic Target Classes

Based on structure-activity relationships (SAR) of analogous chemical series, we have identified three high-priority classes of therapeutic targets for 3-methyl-5-(piperidin-4-yl)pyridine derivatives: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Epigenetic Modulators.

Protein Kinase Inhibitors: A Focus on Oncology and Inflammation

The pyridine and piperidine moieties are prevalent in a multitude of approved and investigational kinase inhibitors. Structurally similar compounds have demonstrated potent inhibitory activity against key kinases in oncogenic and inflammatory signaling pathways.

One of the most promising potential targets is Phosphoinositide 3-kinase delta (PI3Kδ) , a key regulator of immune cell signaling.[1][2] Derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine and 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent and selective PI3Kδ inhibitors.[1][2] Inhibition of PI3Kδ is a validated therapeutic strategy for certain B-cell malignancies.

Another relevant target class includes receptor tyrosine kinases such as c-Met , which is often dysregulated in various cancers. Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent c-Met kinase inhibitors.[3] Furthermore, kinases like PIM-1 and Aurora kinases , which are crucial for cell cycle progression and survival, are also viable targets for pyridine-based compounds.[4][5]

The pyridine nitrogen of the 3-methyl-5-(piperidin-4-yl)pyridine core can act as a hinge-binding motif, forming a critical hydrogen bond with the kinase hinge region. The piperidine substituent can extend into the solvent-exposed region or a hydrophobic pocket, providing an anchor point for modifications to enhance potency and selectivity. The methyl group can provide a beneficial steric interaction or be replaced to further probe the binding pocket.

GPCR Modulators: Targeting Neurological and Psychiatric Disorders

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. Pyridine and piperidine derivatives have been successfully developed as both orthosteric ligands and allosteric modulators of various GPCRs.[6][7][8]

A particularly interesting avenue for exploration is the potential for 3-methyl-5-(piperidin-4-yl)pyridine derivatives to act as allosteric modulators .[6][7] Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[6][7] For instance, 2-methyl-5-(1H-pyrazol-4-yl)pyridines have been identified as promising positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR) , a key target for treating cognitive deficits in schizophrenia and Alzheimer's disease.[9] Additionally, diacyl-dialkylpyridine derivatives have been developed as selective antagonists for the A3 adenosine receptor , which is implicated in inflammation and glaucoma.[10]

The non-planar, three-dimensional structure imparted by the piperidine ring makes the 3-methyl-5-(piperidin-4-yl)pyridine scaffold well-suited for interaction with the often more cryptic and diverse allosteric binding sites of GPCRs.

Epigenetic Modulators: A Frontier in Cancer and Beyond

Epigenetic modifications play a critical role in gene expression and are increasingly recognized as key drivers of various diseases, particularly cancer. A compelling potential target for 3-methyl-5-(piperidin-4-yl)pyridine derivatives is Lysine Specific Demethylase 1 (LSD1) . Structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been shown to be potent inhibitors of LSD1, leading to increased cellular H3K4 methylation and potent anti-proliferative effects in leukemia and solid tumor cells.[11]

The basic nitrogen of the piperidine ring is crucial for interacting with the FAD cofactor in the active site of LSD1. The pyridine moiety can be modified to optimize interactions with the surrounding amino acid residues, thereby enhancing potency and selectivity.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation. This involves a combination of direct biochemical methods, cell-based assays, and computational approaches.

Initial Target Hypothesis Generation: In Silico and Phenotypic Screening

The initial phase should focus on generating hypotheses through computational modeling and broad phenotypic screening.

G cluster_0 In Silico Approaches cluster_1 Phenotypic Screening a1 Structural Similarity Searching (e.g., SciFinder, Reaxys) c1 Generation of Initial Target Hypotheses a1->c1 a2 Pharmacophore Modeling (Based on known inhibitors of target classes) a2->c1 a3 Reverse Docking (Screening against a library of targets) a3->c1 b1 Disease-Relevant Cell-Based Assays (e.g., Cancer cell line proliferation, neuronal viability assays) b1->c1 b2 High-Content Imaging (To identify morphological changes) b2->c1

Caption: Workflow for generating initial target hypotheses.

Direct Target Identification: Affinity-Based and Label-Free Methods

Once a biological effect is observed, direct methods are employed to identify the specific protein(s) that the compound binds to.

This method involves immobilizing a derivative of the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.

Protocol: Biotin-Tagged Affinity Pull-Down

  • Synthesis of Biotinylated Probe: Synthesize an analog of the 3-methyl-5-(piperidin-4-yl)pyridine derivative with a linker and a biotin tag. It is crucial to choose a linker attachment point that does not disrupt the key binding interactions of the parent molecule.

  • Cell Lysis: Prepare a lysate from a cell line that is sensitive to the compound's effects.

  • Incubation: Incubate the cell lysate with the biotinylated probe. Include a control with a non-biotinylated version of the compound to identify non-specific binders.

  • Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.

G a Synthesize Biotinylated Derivative b Incubate with Cell Lysate a->b c Capture with Streptavidin Beads b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f Identify Proteins by Mass Spectrometry e->f

Caption: Experimental workflow for affinity-based pull-down.

DARTS is a label-free method that relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.

Protocol: DARTS Assay

  • Cell Lysis: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with the 3-methyl-5-(piperidin-4-yl)pyridine derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time.

  • Quenching: Stop the digestion by adding a protease inhibitor and denaturing the proteins.

  • Analysis: Analyze the protein bands by SDS-PAGE. Proteins that are stabilized by the compound will show reduced degradation (i.e., a more intense band) compared to the vehicle control. The stabilized protein can then be excised and identified by mass spectrometry.

Target Validation: Confirming the Biological Relevance

Once a candidate target is identified, it is crucial to validate that the observed biological effect of the compound is indeed mediated through this target.

Directly test the ability of the 3-methyl-5-(piperidin-4-yl)pyridine derivative to modulate the activity of the purified, recombinant candidate protein. For kinases, this would involve an in vitro kinase assay. For GPCRs, radioligand binding assays or functional assays measuring downstream signaling (e.g., cAMP or calcium flux) would be appropriate.

CETSA can be used to confirm target engagement in a cellular context. This assay is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target protein in cells. If the cells become resistant to the compound's effects after target knockdown/knockout, it provides strong evidence for on-target activity.

G a Identified Candidate Target Protein b Recombinant Protein Activity Assay a->b c Cellular Thermal Shift Assay (CETSA) a->c d Genetic Knockdown/Knockout (siRNA, CRISPR) a->d e Validated Therapeutic Target b->e c->e d->e

Caption: Workflow for validating a candidate therapeutic target.

Case Study: Hypothetical Signaling Pathway and Compound Intervention

To illustrate the potential impact of a 3-methyl-5-(piperidin-4-yl)pyridine derivative, let's consider a hypothetical scenario where the compound is identified as a PI3Kδ inhibitor.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-Methyl-5-(piperidin-4-yl)pyridine Derivative Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K pathway.

In this scenario, the 3-methyl-5-(piperidin-4-yl)pyridine derivative would bind to and inhibit the activity of PI3Kδ, thereby blocking the conversion of PIP2 to PIP3. This would prevent the downstream activation of Akt and mTORC1, ultimately leading to a reduction in cell proliferation and survival, a desirable outcome in the context of B-cell malignancies.

Conclusion and Future Directions

The 3-methyl-5-(piperidin-4-yl)pyridine scaffold holds considerable promise for the development of novel therapeutics. By leveraging a systematic and multi-faceted approach to target identification and validation, as outlined in this guide, research organizations can efficiently and effectively unlock the full therapeutic potential of this exciting class of molecules. Future efforts should focus on synthesizing and screening a diverse library of derivatives to build a comprehensive understanding of the structure-activity relationships for each validated target class. This will pave the way for the development of highly potent and selective drug candidates with the potential to address significant unmet medical needs.

References

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  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019, October 1). PubMed. Retrieved from [Link]

  • Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Pyridine derivatives as anti-Alzheimer agents. (n.d.). ResearchGate. Retrieved from [Link]

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  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. (2012, June 15). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015, January 5). PMC. Retrieved from [Link]

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  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. (n.d.). UPCommons. Retrieved from [Link]

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  • Structure-Activity Studies of Novel di-substituted[1][12][13]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons. Retrieved from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. (n.d.). Retrieved from [Link]

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  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (n.d.). PMC. Retrieved from [Link]

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  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024, August 8). PubMed. Retrieved from [Link]

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3-Methyl-5-(piperidin-4-yl)pyridine: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword

In the intricate chess game of drug discovery, the opening moves are critical. Fragment-Based Drug Discovery (FBDD) has emerged as a strategic and highly effective opening, favoring precision and efficiency over brute force. This guide is dedicated to a particularly powerful piece on the board: the 3-Methyl-5-(piperidin-4-yl)pyridine scaffold. This is not merely a catalog of facts, but a technical deep-dive into the why and how of its application. We will explore its intrinsic chemical personality, its synthetic accessibility, and its proven track record in medicinal chemistry. This document is crafted for the hands-on researcher, the medicinal chemist, and the drug development professional who seeks to leverage high-quality, privileged fragments to unlock novel therapeutic avenues.

The Strategic Advantage of a Privileged Fragment

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[1][2] The 3-Methyl-5-(piperidin-4-yl)pyridine core is a quintessential example. Its value in FBDD is rooted in a finely tuned balance of structural, electronic, and physicochemical properties that make it an exceptional starting point for lead generation.

Physicochemical and Structural Profile

A successful fragment must adhere to the "Rule of Three" – low molecular weight (<300 Da), a limited number of hydrogen bond donors/acceptors, and moderate lipophilicity (cLogP < 3). This ensures good aqueous solubility and a higher probability of efficient binding. The 3-Methyl-5-(piperidin-4-yl)pyridine core fits comfortably within these parameters.

Table 1: Key Physicochemical Properties

PropertyApproximate ValueRationale and Significance in Drug Discovery
Molecular Weight176.26 g/mol Well within the fragment-like chemical space, allowing for significant synthetic elaboration without becoming excessively large or losing drug-like properties.
cLogP1.2 - 1.6Represents optimal lipophilicity, balancing aqueous solubility (crucial for assays) with the ability to cross cellular membranes.[3]
pKa (Piperidine N)~11.0The basic piperidine nitrogen is protonated at physiological pH, serving as a potent hydrogen bond donor and providing a handle for salt formation to improve solubility and crystallinity.[4]
pKa (Pyridine N)~5.5The weakly basic pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites (e.g., kinase hinges).[5]
Topological Polar Surface Area (TPSA)~29.1 ŲLow TPSA is generally correlated with good cell permeability and oral bioavailability.
Dissecting the Pharmacophoric Features

The power of this fragment lies in its dense and versatile arrangement of pharmacophoric features, which allows it to engage in a variety of specific, directed interactions with a protein target.

  • Hydrogen Bond Donor: The secondary amine of the piperidine ring is a powerful hydrogen bond donor.

  • Hydrogen Bond Acceptor: The sp² hybridized nitrogen of the pyridine ring is a classic hydrogen bond acceptor.

  • Aromatic System: The pyridine ring can participate in π-π stacking or cation-π interactions.

  • Defined 3D Geometry: The non-planar junction of the aliphatic piperidine and the flat pyridine ring provides a defined three-dimensional shape, which can fit into well-defined pockets and offers distinct vectors for chemical modification.[6][7]

  • Hydrophobic Contact: The methyl group provides a small, well-defined hydrophobic feature to probe for lipophilic pockets.

Caption: Key pharmacophoric features and potential vectors for synthetic elaboration.

Synthesis and Accessibility: A Chemist-Friendly Scaffold

A fragment's utility is directly proportional to its synthetic accessibility. The 3-Methyl-5-(piperidin-4-yl)pyridine core can be reliably constructed using modern cross-coupling methodologies, making it an ideal starting point for library generation and iterative analogue synthesis.

Retrosynthetic Strategy

The most logical and field-proven disconnection is at the C-C bond between the two rings. This points to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura reaction, which is known for its functional group tolerance and high yields.

Retrosynthesis Target 3-Methyl-5-(piperidin-4-yl)pyridine Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect Disconnection Precursors Key Intermediates Disconnect->Precursors Piperidine N-Boc-4-(pinacolborato)piperidine (Commercially Available) Precursors->Piperidine Pyridine 3-Bromo-5-methylpyridine (Commercially Available) Precursors->Pyridine

Caption: Retrosynthetic analysis via a Suzuki cross-coupling strategy.

Self-Validating Synthetic Protocol

This protocol describes a reliable, two-step synthesis starting from commercially available materials. The use of a Boc-protecting group is a critical choice, as it deactivates the piperidine nitrogen, preventing it from interfering with the palladium catalyst and allowing for selective functionalization in later steps.

Step 1: Suzuki-Miyaura Coupling (Boc-protected intermediate)

  • Reagent Preparation: In a flame-dried round-bottom flask, combine 3-bromo-5-methylpyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the flask with argon for 15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq). The choice of a modern, efficient catalyst like Pd(dppf)Cl₂ ensures a clean and high-yielding reaction.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours. Monitor progress by LC-MS or TLC.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield tert-butyl 4-(5-methylpyridin-3-yl)piperidine-1-carboxylate. The purity should be verified by ¹H NMR and LC-MS.

Step 2: Boc Deprotection

  • Acidolysis: Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reaction: Stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution (CO₂) ceases.

  • Isolation: Remove the solvent in vacuo. The resulting solid is the hydrochloride salt of the target compound, 3-Methyl-5-(piperidin-4-yl)pyridine. It can be used as the salt or neutralized with a mild base (e.g., aqueous NaHCO₃) and extracted to yield the free base.

Applications & Case Studies in Drug Discovery

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold has been successfully employed in the discovery of inhibitors for multiple target classes.[8][9][10][11]

  • Kinase Inhibitors: The pyridine nitrogen is well-positioned to form a critical hydrogen bond with the "hinge region" of the ATP binding site in many kinases. The piperidine ring can then be functionalized to extend into the solvent-exposed region or the selectivity pocket, allowing for the optimization of potency and selectivity. For example, derivatives of the related 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have shown potent activity as PI3Kδ inhibitors.[8]

  • Epigenetic Targets: Lysine-specific demethylase 1 (LSD1) is an important target in oncology. Potent LSD1 inhibitors have been developed using a 3-(piperidin-4-ylmethoxy)pyridine core, where the basic piperidine nitrogen likely interacts with the enzyme's active site.[10][11]

  • CNS Targets: The scaffold is also present in inhibitors of cholesterol 24-hydroxylase (CH24H), a potential target for neurodegenerative diseases.[9] The ability of the piperidine motif to improve ADME properties makes it particularly attractive for CNS-penetrant drugs.[12]

From Fragment to Lead: An Experimental Workflow

Integrating the 3-Methyl-5-(piperidin-4-yl)pyridine fragment into a discovery campaign follows a structured, multi-stage process.

FBDD_Workflow cluster_Discovery Phase 1: Hit Discovery cluster_Optimization Phase 2: Hit-to-Lead Optimization Screening Fragment Library Screening (SPR, NMR, Crystallography) Hit_ID Hit Identified: 3-Methyl-5-(piperidin-4-yl)pyridine Screening->Hit_ID Validation Binding Validation (Orthogonal Assays) Hit_ID->Validation Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure Advance Hit SAR Iterative Synthesis & SAR Exploration Structure->SAR ADME ADME/Tox Profiling (in vitro / in vivo) SAR->ADME Lead Lead Candidate SAR->Lead ADME->SAR Design-Make-Test-Analyze Cycle

Caption: The iterative workflow for advancing a fragment hit to a lead candidate.

Key Experimental Methodologies:

  • Fragment Screening: High-concentration screening using biophysical methods like Surface Plasmon Resonance (SPR), Saturation-Transfer Difference (STD) NMR, or X-ray crystallography to detect low-affinity binding events.

  • Hit-to-Lead Optimization: Once a hit is confirmed and its binding mode is understood (ideally through a co-crystal structure), optimization proceeds via:

    • Fragment Growing: Synthesizing analogues where functionality is added to the piperidine nitrogen or the pyridine ring to engage with nearby pockets and increase potency.

    • Structure-Activity Relationship (SAR): Systematically exploring substitutions on the scaffold to understand which interactions are key for affinity and selectivity.[9][10]

Conclusion and Future Outlook

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold is more than just a collection of atoms; it is a validated, high-value starting point for drug discovery. Its inherent physicochemical properties, synthetic tractability, and proven ability to bind to diverse biological targets make it a privileged fragment in the truest sense. By understanding its core characteristics and the strategic workflows for its implementation, research teams can significantly enhance the efficiency and probability of success in their hit-finding and lead-optimization campaigns. As FBDD continues to evolve, the intelligent application of such well-characterized and versatile fragments will remain a cornerstone of innovation in medicinal chemistry.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • PubChem. (2021). 3-Methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Koike, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Y., et al. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 3-methyl- (CAS 108-99-6). Cheméo. Available at: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vitaku, E., et al. (2014). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules. Available at: [Link]

  • Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Discovery of Bioactive Molecules Using the 3-Methyl-5-(piperidin-4-yl)pyridine Scaffold

[1]

Executive Summary

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold (CAS: 1256804-61-1) represents a "privileged structure" in modern medicinal chemistry.[1] Its architecture combines a heteroaromatic pyridine core with a saturated piperidine ring, offering a versatile platform for drug discovery.[1] The pyridine nitrogen serves as a critical hydrogen bond acceptor (often targeting the hinge region of kinases), while the piperidine moiety provides a solubilizing basic center and a vector for diverse chemical elaboration.[1] The specific inclusion of the 3-methyl group is non-trivial; it introduces conformational constraints (atropisomerism) and fills hydrophobic pockets (e.g., gatekeeper residues), often enhancing selectivity and potency compared to the unsubstituted analog.[1]

This guide outlines the synthetic routes, medicinal chemistry strategies, and biological applications of this scaffold, supported by experimental protocols and mechanistic insights.[1]

Chemical Architecture & Synthesis[1][2][3]

Retrosynthetic Analysis

The construction of the 3-Methyl-5-(piperidin-4-yl)pyridine core typically relies on transition-metal-catalyzed cross-coupling reactions.[1] The most robust approach involves a Suzuki-Miyaura coupling between a 3-halo-5-methylpyridine and a protected piperidine boronate, followed by hydrogenation if an unsaturated intermediate is used.[1]

Synthetic Route: Suzuki-Miyaura Strategy

Direct coupling of piperidin-4-yl boronates can be sluggish due to protodeboronation.[1] A superior route utilizes the tetrahydropyridine intermediate.[1]

Step 1: Cross-Coupling [1]

  • Reactants: 3-Bromo-5-methylpyridine + tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: 80-100°C, 12-16 h.[1]

Step 2: Hydrogenation

  • Reactant: tert-Butyl 4-(5-methylpyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate.[1]

  • Catalyst: Pd/C (10%) or PtO₂.[1]

  • Atmosphere: H₂ (1-3 atm).[1]

  • Solvent: MeOH or EtOH.

  • Outcome: Reduction of the double bond to yield the piperidine core.[1]

Step 3: Deprotection

  • Reagent: TFA/DCM or HCl/Dioxane.[1]

  • Outcome: 3-Methyl-5-(piperidin-4-yl)pyridine (as a salt).[1]

Synthetic Workflow Diagram

SynthesisRouteStart3-Bromo-5-methylpyridine(Starting Material)IntermediateTetrahydropyridineIntermediateStart->IntermediateSuzuki CouplingPd(dppf)Cl2, K2CO380°CBoronateN-Boc-tetrahydropyridineboronateBoronate->IntermediateScaffoldN-Boc-PiperidineScaffoldIntermediate->ScaffoldHydrogenationH2, Pd/CFinal3-Methyl-5-(piperidin-4-yl)pyridine(Core Scaffold)Scaffold->FinalAcid DeprotectionTFA or HCl

Caption: Step-by-step synthetic pathway for generating the 3-Methyl-5-(piperidin-4-yl)pyridine scaffold.

Medicinal Chemistry Strategy

Physicochemical Properties[1]
  • LogP: ~1.5 - 2.0 (depending on functionalization).[1] The core itself is relatively polar due to the basic nitrogen.[1]

  • pKa: Pyridine N (~5.2), Piperidine N (~10.8).

  • Solubility: High aqueous solubility at physiological pH due to the piperidine amine (cationic at pH 7.4).[1]

Structural Biology & Design Logic[1]
  • Pyridine Nitrogen (Acceptor): In kinase inhibitors, this nitrogen often accepts a hydrogen bond from the backbone NH of the "hinge region" (e.g., Met, Glu residues).[1]

  • 3-Methyl Group (Conformational Lock): This group is critical.[1] It forces the pyridine ring to twist relative to the attached piperidine or other aryl groups (atropisomerism), potentially locking the molecule in a bioactive conformation.[1] It also fills small hydrophobic pockets (e.g., the "gatekeeper" pocket in kinases or the hydrophobic tunnel in GPCRs).[1]

  • Piperidine Nitrogen (Vector): This is the primary handle for diversity.[1] It can be derivatized into amides, ureas, or sulfonamides to reach the "solvent front" or interact with specific residues like Asp/Glu in the active site.[1]

Target Applications & Case Studies

Kinase Inhibitors (JAK, ALK, ROS1)

This scaffold mimics the geometry of known kinase inhibitors.[1] The 3,5-substitution pattern allows the molecule to span the ATP-binding pocket.[1]

  • Mechanism: The pyridine binds the hinge; the piperidine extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.[1]

  • Example Relevance: Similar motifs are found in Crizotinib (ALK inhibitor) and Ceritinib (ALK inhibitor), where a piperidine ring is linked to a heteroaromatic core to improve solubility and binding affinity.[1]

Epigenetic Modulators (LSD1 Inhibitors)

Research indicates that 3-(piperidin-4-yl)-pyridine derivatives are potent inhibitors of Lysine Specific Demethylase 1 (LSD1) .[1][2] The basic piperidine nitrogen mimics the lysine side chain of the histone substrate, while the pyridine core interacts with the FAD cofactor environment.[1]

  • Key Insight: The 3-methyl group can enhance selectivity against related monoamine oxidases (MAO-A/B).[1]

CNS Targets (GPCRs)

The scaffold is highly relevant for aminergic GPCRs (e.g., H3 receptor antagonists , 5-HT ligands ).[1] The basic nitrogen interacts with the conserved Aspartate residue in TM3 of the GPCR.[1]

Signaling Pathway Visualization (Generic Kinase)

KinasePathwayLigandLigand(Scaffold Derivative)RTKReceptor TyrosineKinase (RTK)Ligand->RTKInhibits(Competes with ATP)PhosphoAutophosphorylationRTK->PhosphoBlocked byLigandATPATPATP->RTKBindsDownstreamDownstream Signaling(RAS/RAF/MEK or JAK/STAT)Phospho->DownstreamActivatesResponseCell Proliferation/SurvivalDownstream->ResponsePromotes

Caption: Mechanism of action for kinase inhibitors derived from the scaffold, blocking downstream signaling.[1]

Experimental Protocols

Protocol: Synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine

Objective: Isolate the core scaffold for library generation.[1]

  • Coupling:

    • Charge a reaction flask with 3-bromo-5-methylpyridine (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).

    • Add 1,4-dioxane/water (4:1 v/v) and degas with N₂ for 10 min.

    • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 h.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hex/EtOAc).[1]

  • Hydrogenation:

    • Dissolve the intermediate in MeOH.[1] Add 10% Pd/C (10 wt%).[1]

    • Stir under H₂ balloon (1 atm) at RT for 4-6 h.

    • Filter through Celite and concentrate.[1]

  • Deprotection:

    • Dissolve the residue in DCM.[1] Add TFA (10 eq) dropwise at 0°C.

    • Stir at RT for 2 h. Concentrate to dryness.[1]

    • Optional: Neutralize with basic resin or NaHCO₃ to obtain the free base.[1]

Protocol: Library Generation (Amide Coupling)

Objective: Functionalize the piperidine nitrogen to create a focused library.

  • Preparation: Prepare 0.1 M stock solutions of the scaffold (free base) and a set of diverse carboxylic acids in DMF.

  • Reaction:

    • In a 96-well plate, add Scaffold (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Shake at RT for 16 h.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Analysis: Verify purity via LC-MS (>95% purity required for bioassays).

Future Outlook

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold is evolving beyond simple inhibition.[1]

  • PROTACs: The piperidine nitrogen is an ideal attachment point for linkers to E3 ligase ligands (e.g., Cereblon or VHL), enabling the degradation of the target protein rather than just inhibition.[1]

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (MW ~176) makes it an excellent "fragment" for crystallographic screening, allowing for the growing of high-affinity leads.[1]

References

  • Matulevičiūtė, G., et al. (2021).[1][3][4] "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808.[1][3] Link[1]

  • Wu, F., et al. (2016).[1] "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 59(1), 253-263.[1] Link[1]

  • Nakamura, T., et al. (2022).[1] "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry, 65(4), 3445–3463.[1] Link[1]

  • ChemicalBook. "3-Methyl-5-(piperidin-4-yl)pyridine Product Information (CAS 1256804-61-1)." Link

  • BenchChem. "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." Link

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 3-Methyl-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the protocol for the N-alkylation of 3-Methyl-5-(piperidin-4-yl)pyridine, a critical transformation in the synthesis of diverse compound libraries for drug discovery. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs, and its functionalization is of paramount importance to medicinal chemists.[1][2] This document provides a robust, step-by-step methodology for this reaction, an in-depth discussion of the underlying chemical principles, and guidance on reaction monitoring and product characterization. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to synthesize novel N-alkylated piperidine derivatives with high efficiency and purity.

Introduction: The Significance of N-Alkylated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets. N-alkylation of the piperidine nitrogen is a fundamental strategy to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4] By introducing a diverse range of alkyl substituents, medicinal chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific receptor or enzyme.[3]

The target molecule, 3-Methyl-5-(piperidin-4-yl)pyridine, presents a valuable starting material for the synthesis of novel therapeutics. The pyridine ring offers an additional site for modification, while the secondary amine of the piperidine moiety provides a reactive handle for N-alkylation. This guide will focus on two primary, reliable methods for this transformation: Direct N-Alkylation with Alkyl Halides and Reductive Amination .

Reaction Mechanisms: A Tale of Two Pathways

Understanding the underlying mechanisms of these two approaches is crucial for optimizing reaction conditions and troubleshooting potential issues.

Direct N-Alkylation: An SN2 Pathway

Direct N-alkylation with alkyl halides proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

G cluster_start Starting Materials cluster_transition Transition State cluster_product Products Piperidine 3-Methyl-5-(piperidin-4-yl)pyridine SN2 S-N-2 Transition State Piperidine->SN2 Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Product N-Alkyl-3-methyl-5-(piperidin-4-yl)pyridine SN2->Product Salt Halide Salt (H-X) SN2->Salt Leaving Group Departure

Caption: SN2 mechanism for direct N-alkylation.

A base is essential to neutralize the hydrohalic acid (HX) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[5] The choice of base is critical to avoid side reactions.

Reductive Amination: A Two-Step Dance

Reductive amination offers a powerful and often more controlled alternative to direct alkylation, particularly for avoiding over-alkylation.[6][7] This one-pot reaction involves two key steps:

  • Iminium Ion Formation: The secondary amine of the piperidine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a resonance-stabilized iminium ion.

  • In-situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.[7]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[6][7]

G cluster_reactants Reactants Piperidine 3-Methyl-5-(piperidin-4-yl)pyridine Iminium Iminium Ion Intermediate Piperidine->Iminium Condensation Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Carbonyl->Iminium Product N-Alkyl-3-methyl-5-(piperidin-4-yl)pyridine Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Reductive amination workflow.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol is suitable for the reaction with primary and some secondary alkyl halides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methyl-5-(piperidin-4-yl)pyridine≥98%Commercially Available
Alkyl Halide (e.g., Iodomethane, Bromoethane)ACS GradeCommercially Available
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)AnhydrousCommercially Available
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Methyl-5-(piperidin-4-yl)pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) or DIPEA (1.5 eq).[5][8]

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension (approximately 0.1 M concentration of the amine).

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq) to the stirred suspension at room temperature.[5] For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using K₂CO₃, filter the solid and wash with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.[5]

  • Extraction and Purification:

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.[9]

Protocol 2: Reductive Amination

This protocol is highly versatile and suitable for a wide range of aldehydes and ketones.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methyl-5-(piperidin-4-yl)pyridine≥98%Commercially Available
Aldehyde or KetoneACS GradeCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
BrineACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 3-Methyl-5-(piperidin-4-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde or ketone (1.1 eq).[4]

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[4] An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Quenching and Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[4]

    • Separate the organic layer and extract the aqueous layer with DCM.[4]

  • Extraction and Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure N-alkylated product.[9]

Analytical Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical Techniques:

TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the progress of the reaction and determine the appropriate solvent system for column chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the product and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the structure of the product and confirm the successful N-alkylation. ¹H-¹⁵N HMBC can be particularly useful for unambiguously confirming N-alkylation.[10]
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass of the product and confirm its elemental composition.

Expected Data Summary (Example: N-methylation):

ParameterExpected Value
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
¹H NMR (CDCl₃, 400 MHz) Appearance of a new singlet corresponding to the N-methyl protons (typically ~2.2-2.5 ppm). Shifts in the signals of the piperidine protons adjacent to the nitrogen.
¹³C NMR (CDCl₃, 100 MHz) Appearance of a new signal for the N-methyl carbon (typically ~40-45 ppm).
LC-MS (ESI+) [M+H]⁺ = 191.15

Troubleshooting and Key Considerations

IssuePotential CauseSolution
Low or No Reaction - Inactive reagents- Insufficient temperature- Poor choice of base or solvent- Use fresh, anhydrous reagents and solvents.- Gently heat the reaction mixture.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, Toluene).
Over-alkylation (Quaternary Salt Formation) - Excess alkylating agent- High reaction temperature- Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of the alkylating agent.- Add the alkylating agent slowly at a lower temperature.[5]
Low Yield in Reductive Amination - Inefficient iminium ion formation- Inactive reducing agent- Add molecular sieves to remove water and drive the equilibrium towards iminium ion formation.- Ensure the sodium triacetoxyborohydride is fresh and handled under anhydrous conditions.
Difficult Purification - Co-eluting impurities- Product instability on silica gel- Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina).- Use a buffered mobile phase or add a small amount of triethylamine to the eluent to prevent peak tailing of basic compounds.[9]

Conclusion

The N-alkylation of 3-Methyl-5-(piperidin-4-yl)pyridine is a fundamental transformation that opens the door to a vast chemical space for drug discovery. Both direct alkylation and reductive amination are robust and reliable methods for achieving this modification. The choice between these two protocols will depend on the specific alkyl group to be introduced and the availability of the corresponding alkyl halide or carbonyl compound. By carefully selecting the reaction conditions and monitoring the reaction progress, researchers can efficiently synthesize a diverse library of N-alkylated derivatives for further biological evaluation.

References

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

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  • Reductive amination. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

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  • Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. Journal of the American Chemical Society. (2026). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. (2021). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

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  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. (2025). Available at: [Link]

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  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. (2019). Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. (2021). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. (2021). Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023). Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Selective N-Alkylation of 2-Pyridones. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. (2023). Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. (2024). Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Aryl-5-Methylpyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds. The 3-aryl-5-methylpyridine moiety is a privileged structural motif found in numerous biologically active compounds, making its efficient synthesis a key objective for researchers in drug development.

This guide provides a detailed exploration of the critical parameters and a field-proven protocol for the successful Suzuki-Miyaura coupling of 3-bromo-5-methylpyridine. We will delve into the mechanistic rationale behind the selection of catalysts, bases, and solvents, offering a comprehensive framework for both reaction optimization and troubleshooting.

The Challenge: Deactivation by the Pyridine Nitrogen

While the Suzuki-Miyaura reaction is highly versatile, the presence of the pyridine nitrogen in 3-bromo-5-methylpyridine introduces a specific challenge. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Therefore, the careful selection of the catalytic system and reaction conditions is paramount to outcompete this unproductive binding and achieve high yields.

Core Principles of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is fundamental to rationalizing the role of each reaction component.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + R¹-X Ar-Pd(II)-X R¹-Pd(II)-X(L)_n (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)-R²(L)_n (Transmetalation Complex) Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerated Catalyst Product R¹-R² Reductive_Elimination->Product Ar-X 3-Bromo-5-methylpyridine (R¹-X) Ar-B(OR)2 Organoboron Reagent (R²-B(OR)₂) Ar-B(OR)2->Transmetalation + Base Base Base (e.g., K₂CO₃) Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask: - 3-Bromo-5-methylpyridine - Arylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ B 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add Solvents: Add degassed 1,4-dioxane and water via syringe B->C D 4. Heat and Stir: Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor Progress: Check by TLC or LC-MS until starting material is consumed D->E F 6. Cool and Quench: Cool to room temperature and dilute with Ethyl Acetate E->F G 7. Aqueous Wash: Wash with water and then brine F->G H 8. Dry and Concentrate: Dry organic layer (MgSO₄), filter, and concentrate G->H I 9. Purify: Purify crude product by column chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. [3][6]3. Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 3-bromo-5-methylpyridine.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-methylpyridine product.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - ChemistryEurope. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Mechanism and synthetic application of suzuki reaction - Slideshare. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids - ResearchGate. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction - MDPI. [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - ACS Publications. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Royal Society of Chemistry. [Link]

  • Suzuki reactions in novel liquids - DiVA. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. [Link]

  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid - ResearchGate. [Link]

  • 5-(Furan-3-yl)pyrimidine - Organic Syntheses. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journal of Organic Chemistry. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - Royal Society of Chemistry. [Link]

Sources

Purification of 3-Methyl-5-(piperidin-4-yl)pyridine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Methyl-5-(piperidin-4-yl)pyridine and its derivatives presents a classic "dual-basicity" challenge in organic synthesis.[1][2] The molecule contains two distinct nitrogen centers: a weakly basic pyridine ring (


, pKa ~5-6) and a strongly basic secondary piperidine amine (

, pKa ~10-11).[1][2]

Standard silica gel chromatography often fails for these substrates, resulting in severe peak tailing (streaking), irreversible adsorption, and low recovery. This failure is driven by the strong ionic interaction between the piperidine nitrogen and the acidic silanol groups (


) on the stationary phase.

This Application Note provides three field-proven protocols to overcome these interactions, ensuring high purity (>98%) and recovery (>90%).

Physicochemical Analysis & Separation Logic

To design an effective purification, we must first understand the molecular behavior.

FeatureChemical MoietypKa (Approx)Behavior on Silica (pH ~5)
Moiety A 3-Methylpyridine~5.98Moderate Interaction: Protonates slightly; causes broadening but not usually severe tailing.[1][2]
Moiety B Piperidine (Secondary Amine)~11.0Strong Interaction: Fully protonated by acidic silanols. Acts as a "anchor," sticking the molecule to the baseline.

The Solution: We must either (A) Suppress the ionization of the silanols (Normal Phase with basic modifiers) or (B) Control the ionization of the amine (Reverse Phase with pH buffers).

Purification Strategy Decision Tree

The following workflow illustrates the decision logic for selecting the optimal method based on your crude mixture's scale and impurity profile.

PurificationStrategy Start Crude Mixture: 3-Methyl-5-(piperidin-4-yl)pyridine Solubility Solubility Check Start->Solubility NP_Route Soluble in DCM/MeOH? Solubility->NP_Route High Organic Sol. RP_Route Soluble in Water/ACN? Solubility->RP_Route High Aq. Sol. MethodA METHOD A: Normal Phase (DCM/MeOH/NH4OH) NP_Route->MethodA Standard MethodC METHOD C: SCX Catch & Release (For non-basic impurities) NP_Route->MethodC Trace Impurities MethodB METHOD B: Reverse Phase C18 (High pH Buffer) RP_Route->MethodB Preferred

Figure 1: Decision matrix for selecting the appropriate chromatographic technique.[1][2]

Detailed Protocols

Method A: Modified Normal Phase (The "Gold Standard")

Best for: Final purification of crude reaction mixtures containing non-polar byproducts.

Standard DCM/MeOH gradients will fail. You must use a basic modifier. Ammonia (


) is preferred over Triethylamine (

) because it is volatile and does not require removal during workup.[2]

The Solvent System:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: "Basic Methanol" (10%

    
     in MeOH)[2]
    
    • Preparation: Mix 900 mL MeOH + 100 mL Ammonium Hydroxide (28-30% aq).

Protocol:

  • Column Pre-treatment: Equilibrate the silica column with 10% Solvent B in Solvent A (approx. 1% ammonia final conc.) for 3 CV (Column Volumes). This neutralizes active silanols before the sample hits the column.

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, add a small amount of MeOH, but keep the load volume <5% of the column volume.

  • Gradient Profile:

    • 0–5 min: 0% B (Isocratic DCM) – Elutes non-polar impurities.[2]

    • 5–20 min: 0%

      
       20% B (Linear Gradient).
      
    • 20–25 min: Hold at 20% B.

    • Note: The product typically elutes between 8–12% B.

  • Monitoring: Use UV at 254 nm (pyridine absorption). Stain TLC with Ninhydrin (piperidine detection) to confirm fractions.

Critical Caution: Do not exceed 20% Methanol/Ammonia on standard silica. High pH + high MeOH can dissolve silica, contaminating your product.

Method B: Reverse Phase C18 (The Scalable Modern Approach)

Best for: Large scale (>5g) or when removing very polar impurities.

Since the molecule is basic, running at low pH (TFA) keeps it protonated and soluble, but it may elute too quickly (near the void volume). Running at high pH (Ammonium Bicarbonate) keeps it neutral and improves retention.

Recommended System: High pH C18

  • Column: C18 (ensure pH stability up to 10, e.g., Biotage® Sfär C18 or similar).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.5-9.0).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[3]

Protocol:

  • Gradient:

    • 0–10%: Hold for 2 CV (Desalting).

    • 10%

      
       60% B over 15 CV.
      
  • Advantage: The pyridine-piperidine stays in its free base form, maximizing hydrophobic interaction with the C18 chains. This results in sharp, symmetrical peaks.

  • Workup: Simply rotovap the ACN and lyophilize the water (Ammonium Bicarbonate is volatile).

Method C: SCX "Catch and Release" (Cleanup Strategy)

Best for: Isolating the basic product from non-basic reaction debris without running a full gradient.

Protocol:

  • Cartridge: Use a Strong Cation Exchange (SCX) silica cartridge (sulfonic acid functionalized).

  • Load: Dissolve crude in MeOH or DCM and load onto the cartridge.

    • Mechanism:[1][4][5][6] The basic piperidine binds instantly to the sulfonic acid. Neutral impurities pass through.

  • Wash: Flush with 3 CV of MeOH. (Impurities are washed away; Product remains bound).

  • Elute: Flush with 2M Ammonia in Methanol.

    • Mechanism:[1][4][5][6] The ammonia displaces the piperidine.

  • Result: Collect the ammoniacal eluate and evaporate. Purity is often >95% immediately.

Comparative Data & Troubleshooting

IssueObservationRoot CauseSolution
Tailing Peak stretches >5 CVSilanol interactionSwitch from TEA to

; Increase modifier conc. to 1%.
Double Peaks Split peak shapePartial protonationEnsure mobile phase pH is distinct (either <3 or >9). Avoid pH 6-7.[1][2]
Precipitation High backpressureSolubility limitIn Method A, ensure MeOH content is high enough to solubilize the salt forms if present.
Silica in Product White solid after dryingSilica dissolutionDo not exceed 15-20% MeOH/

mix.[1][2] Use C18 instead.

References

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link] (General solvent ratios for polar amines).

  • BenchChem. (2025).[3][7] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Specifics on silanol interactions with pyridines).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 155289348.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. (Protocols for ammonia-modified mobile phases).
  • Biotage/Teledyne Isco. (General Industry Consensus). Flash Chromatography of Basic Nitrogenous Compounds.

Sources

Application Notes and Protocols: Utilizing 3-Methyl-5-(piperidin-4-yl)pyridine in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine and piperidine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their favorable pharmacological properties. The combined 3-methyl-5-(piperidin-4-yl)pyridine scaffold offers a unique three-dimensional structure with multiple points for diversification, making it an attractive starting point for the generation of chemical libraries in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Methyl-5-(piperidin-4-yl)pyridine in solid-phase synthesis. We will delve into the strategic considerations, detailed protocols, and the underlying chemical principles for the successful generation of diverse molecular libraries based on this versatile scaffold.

Introduction: The Strategic Advantage of the 3-Methyl-5-(piperidin-4-yl)pyridine Scaffold

The convergence of a substituted pyridine ring and a piperidine moiety in 3-Methyl-5-(piperidin-4-yl)pyridine presents a compelling case for its use in combinatorial chemistry and high-throughput screening. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the piperidine fragment provides a non-planar structure that can improve pharmacokinetic properties. Solid-phase organic synthesis (SPOS) offers a powerful platform to exploit the synthetic potential of this scaffold by enabling rapid purification and the use of excess reagents to drive reactions to completion.

This guide will focus on a robust strategy for the immobilization of the 3-Methyl-5-(piperidin-4-yl)pyridine core onto a solid support, followed by diversification at the piperidine nitrogen. This approach allows for the introduction of a wide range of substituents, leading to the creation of libraries with diverse physicochemical properties.

Core Principles and Strategic Planning

The successful solid-phase synthesis campaign begins with careful planning. The key decisions revolve around the choice of protecting groups, the solid support (resin), the linker, and the overall synthetic route.

Protecting Group Strategy: Shielding the Reactive Piperidine Nitrogen

The secondary amine of the piperidine ring is a highly nucleophilic center that will readily react with electrophiles. To ensure selective functionalization, this nitrogen must be protected prior to any synthetic manipulations. The two most common and orthogonal protecting groups in solid-phase synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group is stable to a wide range of reaction conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA). The use of a Boc protecting group on the piperidine nitrogen would necessitate an acid-stable linker strategy if the final product is to be cleaved from the resin.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This is the preferred protecting group for the strategy outlined in this guide due to its orthogonality with the acid-labile linkers commonly used for cleavage from the solid support.

Table 1: Comparison of Common Protecting Groups for the Piperidine Nitrogen

Protecting GroupChemical StructureCleavage ConditionsAdvantagesDisadvantages
Boc (CH₃)₃COCO-Strong acid (e.g., TFA)Stable to a wide range of reagents.Requires acid-stable linkers for orthogonal cleavage.
Fmoc C₁₅H₁₁O₂-Base (e.g., 20% piperidine in DMF)[1][3]Orthogonal to acid-labile linkers; UV-active for reaction monitoring.[2]Can be sensitive to some basic reagents.
Selection of the Solid Support and Linker

The choice of resin and linker is critical as it dictates the reaction conditions that can be employed and the nature of the final product after cleavage.[4] For the synthesis of a library of amides, sulfonamides, and ureas from the piperidine nitrogen, a resin-linker combination that allows for cleavage to yield a secondary amine is not ideal. Instead, the strategy will focus on immobilizing the scaffold through the pyridine ring, which first requires functionalization of the pyridine. A more practical approach for library generation is to utilize a commercially available or synthetically accessible derivative of 3-Methyl-5-(piperidin-4-yl)pyridine that bears a handle for attachment to the resin. For this guide, we will propose a strategy based on a carboxylic acid functionalized analog.

A common and versatile choice is a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin .

  • Wang Resin: This resin has a p-alkoxybenzyl alcohol linker that allows for the attachment of carboxylic acids via esterification. Cleavage with TFA yields a carboxylic acid.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the attachment of carboxylic acids. A key advantage of the 2-CTC resin is that it allows for the cleavage of the product under very mild acidic conditions, which can be beneficial for sensitive molecules.[5]

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the key stages in the solid-phase synthesis of a diversified library based on the 3-Methyl-5-(piperidin-4-yl)pyridine scaffold.

Caption: General workflow for the solid-phase synthesis of a library based on the 3-Methyl-5-(piperidin-4-yl)pyridine scaffold.

Detailed Protocols

Protocol 1: Fmoc Protection of 3-Methyl-5-(piperidin-4-yl)pyridine

Causality: The Fmoc group is introduced to protect the nucleophilic piperidine nitrogen, preventing it from reacting in subsequent steps and allowing for its selective deprotection later in the synthesis.[1]

  • Dissolve 3-Methyl-5-(piperidin-4-yl)pyridine (1 equivalent) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).

  • Add a solution of sodium bicarbonate (2 equivalents) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup, dry the organic layer, and purify the product by column chromatography to yield Fmoc-protected 3-Methyl-5-(piperidin-4-yl)pyridine.

Protocol 2: Functionalization of the Pyridine Ring

Causality: To attach the scaffold to a solid support, a functional handle is required. This protocol describes the introduction of a carboxylic acid group, a versatile handle for esterification to various resins. This is a conceptual step, and the specific methodology will depend on the chosen synthetic route to a functionalized analog. A plausible route would involve starting from a pyridine derivative already containing the desired functional group.

Note: The direct functionalization of the pyridine ring at a specific position can be challenging. For a robust and scalable synthesis, it is highly recommended to utilize a commercially available or readily synthesizable pyridine building block that already contains a carboxylic acid or a precursor group at a suitable position for attachment to the resin.

Protocol 3: Loading of the Fmoc-Protected Scaffold onto 2-Chlorotrityl Chloride Resin

Causality: This step immobilizes the scaffold onto the solid support. The 2-CTC resin is chosen for its high loading efficiency and the mild conditions required for subsequent cleavage.

  • Swell the 2-chlorotrityl chloride resin (1 equivalent) in anhydrous DCM for 30 minutes in a reaction vessel.

  • Drain the solvent.

  • Dissolve the Fmoc-protected and carboxyl-functionalized 3-Methyl-5-(piperidin-4-yl)pyridine derivative (2 equivalents) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (4 equivalents) to the solution of the scaffold.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4-6 hours.

  • To cap any unreacted chloride sites on the resin, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.

Protocol 4: Fmoc Deprotection

Causality: Removal of the Fmoc group exposes the piperidine nitrogen, making it available for diversification. Piperidine is the standard reagent for this transformation.[3][6]

  • Swell the resin-bound scaffold in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Fmoc_Deprotection Resin_Fmoc Resin-Bound Scaffold (Fmoc-Protected) Resin_NH Resin-Bound Scaffold (Deprotected Amine) Resin_Fmoc->Resin_NH Deprotection Byproducts Dibenzofulvene-Piperidine Adduct Resin_Fmoc->Byproducts Piperidine 20% Piperidine in DMF Piperidine->Resin_NH

Caption: Fmoc deprotection of the resin-bound scaffold.

Protocol 5: On-Resin Diversification

Causality: This is the library generation step where a variety of building blocks are coupled to the deprotected piperidine nitrogen. The use of parallel synthesis techniques can rapidly generate a large number of diverse compounds.

A. Amide Bond Formation:

  • In separate reaction vessels, add the deprotected resin.

  • To each vessel, add a solution of a different carboxylic acid (3 equivalents), a coupling agent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.

  • Agitate the reactions at room temperature for 4-12 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry.

B. Sulfonamide Formation:

  • To the deprotected resin in separate vessels, add a solution of a different sulfonyl chloride (3 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (5 equivalents) in DCM.

  • Agitate the reactions at room temperature for 6-16 hours.

  • Wash the resin with DCM, DMF, and methanol, then dry.

C. Urea Formation:

  • To the deprotected resin in separate vessels, add a solution of a different isocyanate (3 equivalents) in anhydrous DCM or DMF.

  • Agitate the reactions at room temperature for 2-8 hours.

  • Wash the resin with DCM, DMF, and methanol, then dry.

Protocol 6: Cleavage from the Resin and Final Deprotection

Causality: This step liberates the final compounds from the solid support. A TFA-based cleavage cocktail is used to break the ester linkage to the resin and remove any acid-labile side-chain protecting groups on the diversification building blocks.

  • Wash the resin with DCM and dry.

  • Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for reactive cationic species.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

Protocol 7: Purification and Characterization

Causality: The crude products need to be purified to remove any byproducts from the synthesis and cleavage steps.

  • Purify the crude products using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified compounds by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low Loading Efficiency Incomplete activation of the carboxylic acid; steric hindrance.Use a more efficient coupling agent; increase reaction time and temperature; consider a longer linker.
Incomplete Fmoc Deprotection Insufficient deprotection time; aggregation of peptide chains on the resin.Increase deprotection time; use a stronger base cocktail (e.g., with DBU); use a resin with lower loading.
Side Reactions during Cleavage Presence of sensitive functional groups (e.g., tryptophan, methionine).Use a more comprehensive scavenger cocktail (e.g., Reagent K).
Poor Purity of Crude Product Incomplete reactions at any step; side reactions.Optimize coupling and deprotection times; ensure high purity of starting materials and reagents.

Conclusion

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold represents a valuable starting point for the construction of diverse chemical libraries for drug discovery. The solid-phase synthesis strategy outlined in these application notes provides a robust and efficient method for the generation of such libraries. By carefully selecting protecting groups, resins, and reaction conditions, researchers can rapidly access a wide range of novel compounds for biological screening. The principles and protocols detailed herein should serve as a strong foundation for the successful implementation of this versatile scaffold in your research and development programs.

References

  • Fluorenylmethyloxycarbonyl protecting group. In Wikipedia; 2023. [Link]

  • Synthesis and characterization of azaborepin radicals in solid neon through boron-mediated C–N bond cleavage of pyridine. RSC Publishing. [Link]

  • Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science. 2021. [Link]

  • Carbon–nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one. Chemical Communications. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. [Link]

  • Method for preparing 4-Boc-aminopiperidine.

Sources

Application Note: Synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, p38 MAPK), GPCR ligands (e.g., SST, 5-HT), and monoamine transporter modulators. The combination of the basic piperidine nitrogen (for solubility and ionic interactions) and the methyl-substituted pyridine (for hydrophobic pocket filling and conformational locking) makes this motif highly versatile.

This guide details a robust, scalable synthetic route for this core scaffold and outlines a modular protocol for downstream Structure-Activity Relationship (SAR) diversification. Unlike traditional linear syntheses, this protocol utilizes a convergent Suzuki-Miyaura coupling followed by catalytic hydrogenation , ensuring high yields and minimizing byproduct formation.

Retrosynthetic Analysis & Strategy

The most efficient route to the target scaffold avoids the tedious construction of the pyridine ring. Instead, we employ a cross-coupling strategy using commercially available precursors.

Strategic Logic
  • Disconnection: The C-C bond between the pyridine C5 and piperidine C4 is the strategic break point.

  • Coupling Partners: 3-Bromo-5-methylpyridine (electrophile) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (nucleophile).

  • Rationale: The boronate ester is stable and widely available.[1] The resulting tetrahydropyridine intermediate allows for subsequent hydrogenation to the piperidine, introducing the necessary saturation.

Pathway Visualization

Retrosynthesis Target Target Scaffold 3-Methyl-5-(piperidin-4-yl)pyridine Inter1 Intermediate 2 N-Boc-Piperidine Analog Target->Inter1 Deprotection (TFA or HCl) Inter2 Intermediate 1 Tetrahydropyridine Adduct Inter1->Inter2 Hydrogenation (Pd/C, H2) SM1 Starting Material A 3-Bromo-5-methylpyridine Inter2->SM1 Suzuki Coupling (Pd(dppf)Cl2) SM2 Starting Material B N-Boc-1,2,3,6-tetrahydro- pyridine-4-boronic ester Inter2->SM2 Suzuki Coupling

Figure 1: Retrosynthetic breakdown of the target scaffold. The pathway highlights the convergent nature of the Suzuki coupling followed by reduction.

Phase 1: Core Scaffold Synthesis Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Form the C-C bond between the pyridine and the tetrahydropyridine ring.

  • Reagents:

    • 3-Bromo-5-methylpyridine (1.0 equiv)

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)[2]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Setup: Charge a round-bottom flask with the aryl bromide, boronic ester, and K₂CO₃.

  • Degassing (Critical): Add the Dioxane/Water mixture. Sparge with nitrogen gas for 15 minutes. Note: Oxygen acts as a catalyst poison and promotes homocoupling of the boronic ester.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a nitrogen stream.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H expected for product: ~275 Da for Boc-protected intermediate).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the tetrahydropyridine intermediate.[3][4]

Step 2: Catalytic Hydrogenation

Objective: Reduce the internal alkene of the tetrahydropyridine to the saturated piperidine.

  • Reagents:

    • Tetrahydropyridine intermediate (from Step 1)[4][5]

    • 10% Pd/C (50% wet) (10 wt% loading)

    • Solvent: Methanol or Ethanol

    • Hydrogen Gas (Balloon pressure or 1 atm)

Protocol:

  • Safety: Purge the reaction vessel with Nitrogen before adding catalyst to prevent ignition of methanol vapors.

  • Loading: Dissolve the intermediate in Methanol. Add the Pd/C catalyst carefully.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (repeat 3 times). Stir vigorously at Room Temperature (RT) for 16 hours.

  • Monitoring: Check LC-MS. The mass should shift by +2 Da (saturation).

  • Workup: Filter over Celite to remove Pd/C. Concentrate the filtrate to yield the N-Boc-3-methyl-5-(piperidin-4-yl)pyridine.

Step 3: Deprotection & Salt Formation

Objective: Remove the Boc group to release the free amine for SAR derivatization.

Protocol:

  • Dissolve the N-Boc intermediate in Dichloromethane (DCM).

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Isolation:

    • For TFA: Concentrate to dryness. Azeotrope with toluene 3x to remove excess TFA.

    • For HCl: The product often precipitates as the dihydrochloride salt. Filter and wash with ether.

  • Yield: Quantitative.

Phase 2: SAR Library Generation

Once the core scaffold (3-Methyl-5-(piperidin-4-yl)pyridine) is in hand, it serves as the "Engine" for library generation. The secondary amine of the piperidine is the vector for diversification.

Diversification Workflow

SAR_Workflow cluster_reactions Parallel Reaction Streams Core Core Scaffold (Free Amine) Amide Amide Coupling (R-COOH + HATU) Core->Amide Sulfon Sulfonylation (R-SO2Cl + TEA) Core->Sulfon RedAm Reductive Amination (R-CHO + STAB) Core->RedAm Urea Urea Formation (R-NCO) Core->Urea Library SAR Library (Analogs) Amide->Library Sulfon->Library RedAm->Library Urea->Library

Figure 2: Parallel synthesis workflow for generating diverse analogs from the core amine.

Representative SAR Protocols
Reaction TypeReagentsConditionsKey Considerations
Amide Coupling R-COOH, HATU, DIPEA, DMFRT, 2–16 hGold standard for diversity. HATU ensures high conversion even with steric bulk.
Sulfonylation R-SO₂Cl, Et₃N, DCM0°C to RT, 2 hMaintain 0°C initially to prevent bis-sulfonylation.
Reductive Amination R-CHO, NaBH(OAc)₃, DCERT, 4–16 hAdd acetic acid (1 eq) to catalyze imine formation. "STAB" (Sodium Triacetoxyborohydride) is milder than NaCNBH₃.
Urea Formation R-NCO, DCMRT, 1 hVery fast reaction. Ensure anhydrous conditions to prevent isocyanate hydrolysis.

Quality Control & Troubleshooting

Purification of Polar Amines

The free base of the target scaffold is a polar, basic amine.

  • Challenge: It may streak on standard silica gel.

  • Solution: Use "Amine-functionalized Silica" or add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

  • Alternative: Purify as the Boc-protected intermediate before the final deprotection step.

Common Pitfalls
  • Incomplete Hydrogenation: The tetrahydropyridine double bond can be stubborn. If reduction is slow, add a drop of Acetic Acid or switch to Pd(OH)₂ (Pearlman's Catalyst).

  • Protodeboronation: During the Suzuki coupling, the boronic ester can hydrolyze and lose the boron group. Ensure the base (K₂CO₃) is not too concentrated and the temperature does not exceed 100°C.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Synthesis of Piperidine-Pyridine Analogs (JAK Inhibitor Context)

    • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor. Journal of Medicinal Chemistry.
  • Reduction of Tetrahydropyridines

    • Rozhkov, R. V., & Larock, R. C. (2008). Synthesis of substituted piperidines via palladium-catalyzed coupling.[6] Journal of Organic Chemistry.

  • General Amide Coupling Protocols (HATU)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Application Notes & Protocols: The Strategic Use of Piperidine-Pyridine Scaffolds in the Synthesis of Potent and Selective PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Phosphoinositide 3-kinase delta (PI3Kδ) isoform is a lipid kinase predominantly expressed in hematopoietic cells, making it a prime therapeutic target for a range of hematological malignancies and inflammatory diseases.[1][2] The development of selective PI3Kδ inhibitors is a cornerstone of modern drug discovery, requiring sophisticated synthetic strategies and a deep understanding of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers on the application of key structural motifs, specifically the piperidine and pyridine-like heterocyclic systems, in the synthesis of PI3Kδ inhibitors. While the specific building block 3-Methyl-5-(piperidin-4-yl)pyridine is not prominently documented in peer-reviewed literature as a direct precursor, its constituent components—a piperidine ring and a substituted pyridine—represent a critical pharmacophoric blueprint. We will elucidate the rationale behind using these scaffolds and provide a detailed, field-proven protocol for the synthesis of a representative class of PI3Kδ inhibitors: 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives , which demonstrate the core principles of leveraging a piperidine moiety for potent and selective inhibition.

The PI3Kδ Signaling Pathway: A High-Value Therapeutic Target

The PI3K/Akt/mTOR signaling cascade is a central regulator of essential cellular functions, including cell growth, proliferation, survival, and differentiation.[3][4] The Class I PI3Ks, which include the α, β, γ, and δ isoforms, are heterodimers that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

Dysregulation of this pathway is a common feature in many cancers and inflammatory conditions.[4][5] The δ isoform (PI3Kδ) is of particular interest as its expression is largely confined to leukocytes. This restricted expression profile offers a therapeutic window to modulate immune cell activity with potentially fewer off-target effects compared to pan-PI3K inhibitors.[1][2] Selective inhibition of PI3Kδ has proven effective in treating B-cell malignancies and is under investigation for various autoimmune and respiratory diseases.[1][6]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) / GPCR PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Outcomes Cell Growth, Proliferation, Survival, Motility mTORC1->Cell_Outcomes Promotes Inhibitor PI3Kδ Inhibitor (e.g., Piperidine-based) Inhibitor->PI3K Inhibition

Figure 1: The PI3Kδ signaling cascade and point of inhibition.

The Architectural Blueprint: Why Piperidine and Pyridine Moieties?

The design of selective PI3Kδ inhibitors often relies on a common pharmacophore that includes a heterocyclic core (the "hinge-binder") and various substituents that occupy adjacent pockets within the enzyme's ATP-binding site.

  • The Piperidine Moiety: The piperidine ring is a versatile and highly valuable scaffold in medicinal chemistry. In the context of PI3Kδ inhibitors, it serves several critical functions:

    • Solubility and Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which generally improves aqueous solubility—a crucial parameter for drug development.

    • Vector for Further Substitution: The piperidine ring provides multiple attachment points for other chemical groups. This allows for fine-tuning of the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles (ADME).

    • Key Binding Interactions: The piperidine can form favorable van der Waals interactions within hydrophobic pockets of the enzyme. The nitrogen atom can also act as a hydrogen bond acceptor or be used to link to other functional groups that form key interactions.

  • The Pyridine/Heterocyclic Core: A nitrogen-containing heterocycle, such as a pyridine, pyrimidine, or quinazoline, typically serves as the "hinge-binding" element.[7][8] This part of the molecule forms one or more critical hydrogen bonds with backbone residues in the hinge region of the kinase domain (e.g., Val828 in PI3Kδ), anchoring the inhibitor in the active site. The specific geometry and electronic properties of this ring system are crucial for achieving high affinity and selectivity for the δ isoform over the α, β, and γ isoforms.

Application Case Study: Synthesis of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives

This section details the synthesis of a novel class of PI3Kδ inhibitors where a piperidin-4-yl group is attached to an isoxazolo[4,5-d]pyrimidine core.[3] This example effectively demonstrates the synthetic strategy of combining these two key moieties.

Synthesis_Workflow Start N-Boc-piperidine- 4-carboxylic acid Intermediate1 Acyl Imidazole Intermediate Start->Intermediate1 CDI, THF Intermediate2 β-Nitro Ketone Intermediate1->Intermediate2 Nitromethane, DBU Intermediate3 Isoxazole Ring Formation Intermediate2->Intermediate3 NH2OH·HCl Intermediate4 Pyrimidine Ring Construction Intermediate3->Intermediate4 Multi-step (Formamide) Deprotection Boc Deprotection Intermediate4->Deprotection Acid (e.g., TFA) FinalProduct Final Urea Derivatives (PI3Kδ Inhibitors) Deprotection->FinalProduct Isocyanate Coupling

Figure 2: General workflow for the synthesis of piperidine-based PI3Kδ inhibitors.
Protocol 3.1: Synthesis of the Core Scaffold

This protocol is adapted from published literature and outlines the key steps to generate the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold.[3]

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol (EtOH)

  • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

    • Add CDI (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitor by TLC). This forms the acyl imidazole intermediate. Causality Note: CDI is an excellent activating agent that avoids the formation of water, which could interfere with the subsequent C-C bond formation.

  • Formation of the β-Nitro Ketone:

    • In a separate flask, add nitromethane (3.0 eq) to the solution of the acyl imidazole intermediate.

    • Slowly add DBU (1.5 eq) and stir the mixture at room temperature for approximately 36 hours. Causality Note: DBU is a non-nucleophilic strong base that deprotonates nitromethane to form a nucleophile, which then attacks the activated carbonyl group.

    • Upon completion, quench the reaction with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Isoxazole Ring Formation:

    • Dissolve the purified β-nitro ketone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (2.0 eq) and sodium bicarbonate (3.0 eq).

    • Heat the mixture to 50°C and stir overnight. Causality Note: Hydroxylamine reacts with the ketone and the nitro group is displaced to facilitate the cyclization and formation of the stable isoxazole ring.

    • Cool the reaction, filter off the solids, and concentrate the filtrate. The residue can be purified to yield the N-Boc protected 3-(piperidin-4-yl)isoxazole.

  • Pyrimidine Ring Annulation and Final Derivatization (General Scheme):

    • The isoxazole intermediate undergoes further reactions, typically involving condensation with formamide or similar reagents, to construct the adjacent pyrimidine ring, forming the complete isoxazolo[4,5-d]pyrimidine core.

    • The N-Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

    • The resulting free secondary amine on the piperidine ring is then reacted with various substituted isocyanates to generate a library of final 5-phenylurea derivatives.[3]

Biological Evaluation Protocols

Once synthesized, the compounds must be evaluated for their biological activity.

Protocol 4.1: In Vitro PI3Kδ Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency. Many commercial kits are available, such as the ADP-Glo™ Kinase Assay (Promega).[9][10]

Procedure Outline:

  • Prepare Reagents: Reconstitute PI3Kδ enzyme, substrate (e.g., PIP2), and ATP according to the manufacturer's protocol. Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the PI3Kδ enzyme, the inhibitor compound at various concentrations, and the substrate.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure Luminescence: Read the plate on a luminometer. The signal is proportional to the ADP concentration.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: Cell Proliferation Assay (CCK-8 or MTT)

This assay measures the cytotoxic or anti-proliferative effects of the inhibitors on a relevant cancer cell line, such as the breast cancer cell line BT-474, which is known to have a dysregulated PI3K pathway.[3]

Procedure Outline:

  • Cell Seeding: Seed BT-474 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitors for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Idelalisib).

  • Add Reagent: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours. Causality Note: Viable cells contain dehydrogenases that convert the reagent into a colored formazan product.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC₅₀ value for anti-proliferative activity.

Data Summary and SAR Insights

The following table summarizes the biological activity for two representative compounds from the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine series, demonstrating their potency against PI3Kδ and the BT-474 cell line.[3]

Compound IDR-Group (on Urea)PI3Kδ IC₅₀ (μM)BT-474 Cell Proliferation IC₅₀ (μM)
20 4-chlorophenyl0.2861.565
21 3-chlorophenyl0.4521.311
IdelalisibReference0.036N/A

Structure-Activity Relationship (SAR) Insights:

  • The data indicates that the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold is a viable starting point for developing PI3Kδ inhibitors.[3]

  • The compounds show potent enzymatic inhibition in the sub-micromolar range and corresponding anti-proliferative activity against a PI3K-dependent cancer cell line.[3]

  • The position of the chloro-substituent on the terminal phenylurea group modestly affects both enzymatic and cellular potency, highlighting that modifications distal to the core scaffold can be used to fine-tune activity.

Conclusion

The strategic incorporation of piperidine and pyridine-like heterocyclic moieties is a highly effective and validated approach in the design and synthesis of potent and selective PI3Kδ inhibitors. The piperidine ring provides a key structural and physicochemical anchor, while the heterocyclic core ensures high-affinity binding to the kinase hinge region. The detailed synthetic and biological evaluation protocols provided herein for a representative piperidine-based inhibitor class offer a robust framework for researchers aiming to develop novel therapeutics targeting the PI3Kδ pathway. Further exploration of substitutions on both the piperidine and the core aromatic system will undoubtedly lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)
  • Title: PI3Kδ as a Novel Therapeutic Target for Aggressive Prostate Cancer - PMC Source: National Center for Biotechnology Information URL
  • Title: What are the therapeutic candidates targeting PI3Kδ?
  • Title: Development of a Scalable Strategy for the Synthesis of PI3Kδ Inhibitors: Selective and Efficient Functionalization of Purine Derivatives Source: ACS Publications URL
  • Title: Targeting PI3Kδ Source: Taylor & Francis Online URL
  • Title: Causes and consequences of over- and under-activation of PI3Kδ Source: ResearchGate URL
  • Title: Targeting PI3K Signaling to Overcome Tumor Immunosuppression: Synergistic Strategies to Enhance Cancer Vaccine Efficacy Source: ResearchGate URL
  • Title: Salts and processes of preparing a PI3K inhibitor Source: Google Patents URL
  • Title: Nemiralisib HCl | GSK-2269557 HCl Source: MedKoo Biosciences URL
  • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives Source: MDPI URL
  • Title: Synthesis and biological evaluation of 4-(piperid-3-yl)
  • Title: Salts of pi3k inhibitor and processes for their preparation Source: Google Patents URL
  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: Celon Pharma URL
  • Title: Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold Source: PubMed URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-bromo-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this specific transformation while minimizing the formation of common side products. Drawing from established principles in palladium-catalyzed cross-coupling reactions, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with heteroaromatic substrates.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Suzuki coupling of 3-bromo-5-methylpyridine, offering explanations for the underlying causes and providing actionable, step-by-step protocols for optimization.

Issue 1: Low Yield of the Desired Coupled Product

A low yield of the target biaryl or heteroaryl-aryl compound is a frequent challenge. This can often be attributed to an inefficient catalyst system, suboptimal reaction conditions, or degradation of starting materials.

Potential Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium source and, more critically, the ligand, is paramount for a successful Suzuki coupling, especially with electron-deficient heteroaryl halides like bromopyridines.[1][2][3]

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Electron-rich and sterically bulky phosphine ligands are often more effective as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.[1][2][4] Consider screening ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which have demonstrated high efficacy for challenging couplings.[2][5]

    • Palladium Pre-catalyst: Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[1][6] Pre-catalysts like Pd₂(dba)₃ or palladacycles can offer improved performance over Pd(PPh₃)₄.[5][6]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][7]

    • Base Strength and Type: The optimal base is often a balance between being strong enough to facilitate the reaction but not so strong as to cause significant side reactions. For pyridine substrates, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases such as K₃PO₄ are often preferred over strong alkoxide bases.[2] The choice of base can also depend on the solvent system.[6]

  • Inappropriate Solvent: The solvent system influences the solubility of reagents and the stability of intermediates in the catalytic cycle.

    • Solvent Screening: Common solvent systems include ethereal solvents like 1,4-dioxane or THF, often with the addition of water.[4] Anhydrous conditions can also be explored, particularly if protodeboronation of the boronic acid is a concern.[8]

Optimization Workflow for Low Yield:

  • Catalyst System Screening:

    • Maintain your standard reaction conditions (temperature, concentration) and screen a panel of ligands with a common palladium source (e.g., Pd₂(dba)₃).

    • Evaluate ligands such as PPh₃, P(t-Bu)₃, SPhos, and an NHC ligand (e.g., IPr).

  • Base and Solvent Optimization:

    • Using the best-performing ligand from step 1, screen a variety of bases (K₃PO₄, K₂CO₃, Cs₂CO₃).

    • Investigate different solvent systems (e.g., dioxane/water, toluene/water, anhydrous THF).

  • Temperature Adjustment:

    • Carefully increase the reaction temperature in increments (e.g., from 80 °C to 100 °C) to potentially accelerate a sluggish reaction.[2]

Issue 2: Significant Formation of 5-Methylpyridine (Protodebromination)

The replacement of the bromine atom with hydrogen on your starting material is a common side reaction known as protodebromination or hydrodehalogenation.

Potential Causes & Solutions:

  • Formation of Palladium-Hydride (Pd-H) Species: This is the most common cause of protodebromination.[2] Pd-H species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[2]

    • Mitigation Strategies:

      • Choice of Base: Avoid strong alkoxide bases which are more prone to generating Pd-H. Weaker inorganic bases are generally a better choice.[2]

      • Solvent Purity: If using anhydrous conditions, ensure all solvents and reagents are rigorously dried. In aqueous systems, carefully control the amount of water.

      • Ligand Effects: Bulky, electron-rich ligands that promote rapid oxidative addition and reductive elimination can outcompete the protodebromination pathway.[2]

Issue 3: Homocoupling of the Boronic Acid/Ester

The formation of a symmetrical biaryl derived from the boronic acid partner is another common side reaction that consumes your nucleophile and complicates purification.

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.

    • Degassing: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]

  • High Catalyst Loading or Temperature: Excessive catalyst loading or high reaction temperatures can sometimes favor homocoupling.

    • Optimization: Use the minimum effective catalyst concentration and temperature required for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of 3-bromo-5-methylpyridine?

While there is no single "best" catalyst system for all Suzuki couplings, for a heteroaromatic substrate like 3-bromo-5-methylpyridine, a system employing a bulky, electron-rich phosphine ligand is a strong starting point.[1][2] A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos, or a pre-formed palladacycle, often gives excellent results.[1]

Q2: How does the presence of the pyridine nitrogen affect the reaction?

The nitrogen atom in the pyridine ring can influence the reaction in several ways:

  • Coordination to Palladium: The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[2] The use of bulky ligands can help to mitigate this by sterically hindering this interaction.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can make the C-Br bond more susceptible to oxidative addition, which is generally favorable.[6]

Q3: My boronic acid is unstable and I'm seeing significant protodeboronation. What can I do?

Protodeboronation is the protonolysis of the C-B bond and is a common decomposition pathway for boronic acids, especially under basic conditions.[9][10]

  • Use of Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[4][8][9] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[8][9]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation, which is often water-mediated.[8]

  • Choice of Base: Milder bases can reduce the rate of protodeboronation.[10]

Q4: What is the role of water in my Suzuki coupling?

Water can play a dual role. In many cases, a small amount of water is beneficial and even necessary, particularly when using inorganic bases like K₂CO₃ or K₃PO₄, as it helps to dissolve the base and facilitate the formation of the active boronate species.[11] However, excessive water can lead to side reactions like protodeboronation and hydrolysis of reagents.[2][10] The optimal amount of water should be determined empirically.

Visualizing the Process: Diagrams and Data

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 3-bromo-5-methylpyridine (Ar-X) ArX->OxAdd Boronic Boronic Acid/Ester (Ar'-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Coupling of 3-bromo-5-methylpyridine Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Protodebromination Protodebromination Problem->Protodebromination Homocoupling Homocoupling Problem->Homocoupling ScreenLigands Screen Ligands (e.g., SPhos, XPhos) LowYield->ScreenLigands CheckBaseSolvent Switch to Weaker Base (e.g., K₂CO₃) Ensure Solvent Purity Protodebromination->CheckBaseSolvent Degas Improve Degassing (Ar sparging, Freeze-Pump-Thaw) Homocoupling->Degas OptimizeBase Optimize Base & Solvent (e.g., K₃PO₄, dioxane/H₂O) ScreenLigands->OptimizeBase AdjustTemp Adjust Temperature OptimizeBase->AdjustTemp Success Successful Optimization AdjustTemp->Success UseEster Use Boronate Ester (Pinacol, MIDA) CheckBaseSolvent->UseEster Degas->Success UseEster->Success

Caption: A decision-making workflow for troubleshooting common issues.

Comparative Data: Ligand and Base Performance

The following table summarizes typical performance trends for different catalyst and base combinations in challenging Suzuki couplings of heteroaryl bromides. Yields are illustrative and will vary based on the specific boronic acid partner and reaction conditions.

Palladium SourceLigandBaseTypical Yield RangeKey Considerations
Pd₂(dba)₃PPh₃K₂CO₃20-50%Standard, often requires higher temperatures.
Pd(OAc)₂P(t-Bu)₃K₃PO₄60-85%Good for sterically hindered substrates.
Pd₂(dba)₃SPhos K₃PO₄ 85-95% Often a high-performing system for heteroaryl halides. [1]
Pd-PEPPSI-IPr(NHC)K₂CO₃70-90%Robust catalyst, good for a wide range of substrates.[4]
Pd(PPh₃)₄-Na₂CO₃30-60%Classical conditions, may lead to side products.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. Available at: [Link]

  • Couto, I., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Al-Zoubi, R. M., & Marion, O. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Munday, R. H., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Munday, R. H., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Challenges in the purification of pyridine derivatives by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification & Isolation of Pyridine Derivatives Ticket Priority: High (Recurring User Pain Point) Assigned Specialist: Senior Application Scientist

Introduction: Why is this happening?

User Query: "My pyridine compound is streaking on the column, tailing badly, or vanishing completely. I see it on TLC, but I can't get it off the silica. Why?"

Root Cause Analysis: The fundamental challenge in purifying pyridine derivatives is the Acid-Base Mismatch .

  • The Analyte: Pyridines are Lewis bases (lone pair on the nitrogen).

  • The Matrix: Standard silica gel (

    
    ) is acidic (
    
    
    
    ) due to surface silanol groups (
    
    
    ).

When a basic pyridine passes over acidic silica, it undergoes reversible acid-base reactions, effectively "sticking" to the stationary phase rather than partitioning smoothly. This causes:

  • Peak Tailing: The "shark fin" shape.

  • Retention Time Shifts: Migration depends on concentration (Langmuir isotherm behavior).

  • Irreversible Adsorption: Low recovery yields.

Troubleshooting Knowledge Base

Ticket #101: Severe Peak Tailing on Normal Phase Silica

Symptom: The compound elutes over 10+ fractions or appears as a streak on TLC.

Solution Protocol: Mobile Phase Modification (The "Sacrificial Base" Method) You must introduce a stronger base into the mobile phase to compete for the acidic silanol sites.

  • The Fix: Add 1–3% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • The Mechanism: TEA has a higher

    
     (~10.7) than most pyridines. It saturates the silica surface, "capping" the active protons so your pyridine derivative can pass through without drag.
    

Decision Matrix: Choosing the Right Modifier

ModifierProsConsBest For
Triethylamine (TEA) Highly effective; widely available.High boiling point (89°C); hard to remove; can form salts.Prep-HPLC; Flash chromatography of non-volatile solids.
Ammonia (

)
Volatile; easy to remove.Immiscible with pure hexanes/DCM (requires MeOH); strong odor.Compounds sensitive to difficult evaporation; LC-MS (volatile buffer).
Diethylamine (DEA) Stronger base than TEA.Harder to remove.Extremely basic pyridines (e.g., DMAP derivatives).
Ticket #102: Compound "Stuck" at Baseline (No Elution)

Symptom: Compound is visible on TLC baseline but does not move even with 100% Methanol.

Solution Protocol: Switch Stationary Phase If the interaction is too strong, silica is the wrong tool.

Alternative 1: Neutral or Basic Alumina [1][2][3]

  • Why: Alumina (

    
    ) has a different surface chemistry.[4] "Neutral" alumina is pH 7.0–7.5, preventing the protonation of the pyridine nitrogen.
    
  • Implementation: Pack the column with Neutral Alumina (Brockmann Grade III for sensitive compounds). Use standard Hexane/EtOAc gradients.

Alternative 2: Amine-Functionalized Silica

  • Why: The surface is pre-bonded with propyl-amine groups, creating a basic surface that repels the basic pyridine (like-repels-like), forcing it into the mobile phase.

  • Bonus: No TEA required in the solvent, making evaporation easier.

Ticket #103: Reverse Phase (HPLC) Peak Distortion

Symptom: Early elution, split peaks, or broad humps in C18/Water/Acetonitrile gradients.

Root Cause: At neutral or acidic pH (pH 3–6), pyridine is partially protonated (


). Charged species do not interact well with hydrophobic C18 chains and elute in the void volume.

Solution Protocol: High pH Chromatography

  • The Fix: Use a high pH buffer (pH 10–11) such as 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • The Logic: At pH >

    
     + 2, the pyridine is fully deprotonated (neutral). The neutral molecule is hydrophobic and retains well on C18, resulting in sharp, symmetrical peaks.
    
  • Critical Warning: Standard silica-based C18 columns dissolve at pH > 8. You must use "Hybrid" or "Polymer-coated" columns (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S).

Visual Workflows

Workflow A: Purification Strategy Decision Tree

PyridinePurification Start Start: Pyridine Derivative Purification CheckTLC Run TLC on Silica (10% MeOH/DCM) Start->CheckTLC Result1 Spot Tailing/Streaking? CheckTLC->Result1 AddTEA Add 1% TEA to Solvent Result1->AddTEA Yes ProceedSilica Proceed with Silica Flash (Maintain 1% TEA) Result1->ProceedSilica No (Rare) ReCheck Re-run TLC AddTEA->ReCheck Result2 Separation Good? ReCheck->Result2 Result2->ProceedSilica Yes SwitchPhase Switch Stationary Phase Result2->SwitchPhase No Alumina Use Neutral Alumina SwitchPhase->Alumina Flash ReversePhase Use High pH C18 (pH 10) SwitchPhase->ReversePhase Prep HPLC

Caption: Decision matrix for selecting the correct purification mode based on initial TLC behavior.

Workflow B: Mechanism of Silanol Suppression

Mechanism Silica Silica Surface (Acidic Si-OH) InteractionBad Strong H-Bonding (Tailing) Silica->InteractionBad + Pyridine InteractionGood TEA Blocks Si-OH (Pyridine Elutes Freely) Silica->InteractionGood + TEA Pyridine Pyridine Analyte (Basic N:) Pyridine->InteractionBad TEA Triethylamine (TEA) (Sacrificial Base) TEA->InteractionGood InteractionGood->Pyridine No Binding

Caption: Competitive binding mechanism where TEA passivates acidic silanols, preventing pyridine retention.

Standard Operating Protocols (SOPs)

SOP-01: Preparation of TEA-Modified Mobile Phase

Do not simply pour TEA into the solvent bottle. It must be equilibrated.

  • Calculate: Determine total volume needed (e.g., 1 L of 5% MeOH/DCM).

  • Add Modifier: Add 10 mL (1%) of Triethylamine to the non-polar solvent (DCM or Hexane) first.

  • Mix: Shake well.

  • Add Polar Solvent: Add the Methanol.

  • Column Pre-treatment (Crucial): Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing TEA before loading your sample. This "passivates" the silica before your compound touches it.

SOP-02: Removing Triethylamine from Fractions

TEA has a high boiling point and smells. Removing it is essential for NMR.

  • Method A (Azeotrope): detailed in FAQs below.

  • Method B (Scavenger Wash):

    • Dissolve combined fractions in DCM.

    • Wash with Saturated

      
        (mildly acidic) or Phosphate Buffer (pH 5-6).
      
    • Note: This converts TEA to the water-soluble salt (

      
      ), but ensure your product does not protonate and go into the water layer (check pH!).
      
    • Dry organic layer over

      
       and evaporate.
      

Frequently Asked Questions (FAQ)

Q: I used TEA, but my NMR shows a huge ethyl signal. How do I get rid of it? A: TEA forms salts (TEA-Acetate, TEA-Formate) that are non-volatile.

  • The Fix: Re-dissolve your product in DCM and wash with saturated Sodium Bicarbonate (

    
    ) to "free base" the TEA.
    
  • The Trick: Add toluene to your rotary evaporator flask. Toluene forms an azeotrope with TEA, helping drag it over during evaporation. Repeat 3x.

Q: Can I use Acetone instead of Methanol? A: Generally, no for pyridines. Acetone can react with primary amino-pyridines to form imines (Schiff bases). Stick to Methanol or Ethanol.

Q: My pyridine is water-soluble. How do I purify it? A: Do not use Normal Phase. Use Reverse Phase C18 with a volatile buffer (Ammonium Bicarbonate) or use Ion Exchange Chromatography (SCX - Strong Cation Exchange). You can load the SCX column in acid (pyridine sticks), wash with MeOH, and elute with 2M Ammonia in MeOH.

References

  • Reich, H. J. (n.d.). Chromatography Tips: Pyridines and Amines. University of Wisconsin-Madison. [Link]

  • Teledyne ISCO. (2017). Purification of Amine Compounds using RediSep® Amine Columns. Application Note AN87. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and overloading behavior of basic drugs in reversed-phase high performance liquid chromatography at high pH. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. (n.d.). XBridge BEH C18 Columns: High pH Stability. [Link]

  • Phenomenex. (2025).[5][6] HPLC Tech Tip: Basic Analytes and High pH. [Link]

Sources

Preventing over-alkylation in piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-alkylation of piperidines. Our focus is on providing practical, in-depth solutions to the pervasive issue of over-alkylation, which leads to the formation of undesired quaternary ammonium salts.

Introduction: The Challenge of Selectivity

Piperidine and its derivatives are among the most significant structural motifs in pharmaceuticals and bioactive molecules.[1][2] Their functionalization, particularly N-alkylation, is a cornerstone of medicinal chemistry. However, the secondary amine of the piperidine ring, once mono-alkylated, often becomes a more nucleophilic tertiary amine. This newly formed tertiary amine can compete with the starting material for the alkylating agent, leading to a second alkylation event and the formation of a quaternary ammonium salt.[3] This guide provides troubleshooting strategies and alternative methodologies to achieve selective mono-N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem in piperidine synthesis?

A1: Over-alkylation is the most common side reaction during the N-alkylation of piperidine.[3] It occurs when the desired mono-alkylated piperidine (a tertiary amine) reacts again with the alkylating agent to form a quaternary ammonium salt. This is problematic for several reasons:

  • Reduced Yield: It consumes the desired product, lowering the overall yield of the target molecule.

  • Purification Difficulties: Quaternary salts have vastly different solubility profiles compared to their tertiary amine precursors, complicating purification and often requiring specialized chromatographic techniques or recrystallization.

  • Wasted Reagents: It consumes additional equivalents of the (often expensive) alkylating agent.

The core issue is a matter of relative reactivity. The product of the first alkylation is itself a nucleophile and can react further. Controlling conditions to favor the first reaction over the second is the key to success.

Q2: I performed a standard N-alkylation and got a mixture of my desired product and the over-alkylated salt. What is the first thing I should investigate?

A2: The first and most critical parameters to investigate are stoichiometry and the rate of addition . Over-alkylation is often the result of having a localized excess of the alkylating agent, which gives the mono-alkylated product an opportunity to react.[4]

  • Causality (Stoichiometry): By using a slight excess of the starting piperidine (e.g., 1.1 to 1.2 equivalents), you ensure that the alkylating agent is the limiting reagent and is more likely to encounter a molecule of the starting material than the product.[3][5]

  • Causality (Rate of Addition): Adding the alkylating agent slowly, ideally with a syringe pump, maintains a very low concentration of it in the reaction flask at all times.[3][4] This starves the reaction of the electrophile, heavily favoring the more abundant starting amine over the less concentrated product amine.

Before exploring more complex solutions, optimizing these two fundamental parameters is the most effective first step.

Troubleshooting Guide: Controlling Over-alkylation

This section provides a systematic approach to troubleshooting and eliminating the formation of quaternary ammonium salts.

Problem: My reaction produces the quaternary ammonium salt as the major byproduct.

This indicates a significant issue with reaction control. The following workflow provides a logical progression of solutions, from simple adjustments to alternative synthetic strategies.

G start Over-alkylation Detected strategy1 Strategy 1: Kinetic Control start->strategy1 step1a Adjust Stoichiometry (1.1-1.2 eq Piperidine) strategy1->step1a step1b Slow Reagent Addition (Use Syringe Pump) step1a->step1b step1c Lower Reaction Temperature step1b->step1c check1 Problem Solved? step1c->check1 strategy2 Strategy 2: Modify Reaction System check1->strategy2 No end_ok Mono-alkylation Favored: Reaction Optimized check1->end_ok  Yes step2a Use a Non-Nucleophilic Hindered Base (e.g., DIPEA) strategy2->step2a step2b Employ Cesium Effect (Use CsOH or Cs2CO3) strategy2->step2b check2 Problem Solved? step2a->check2 step2b->check2 strategy3 Strategy 3: Change Synthetic Route check2->strategy3 No check2->end_ok  Yes step3a Use Reductive Amination strategy3->step3a step3b Use Protecting Group Strategy strategy3->step3b step3c Consider Buchwald-Hartwig Amination (for N-Arylation) strategy3->step3c end_alt Alternative Route Successful step3a->end_alt step3b->end_alt step3c->end_alt

Caption: Troubleshooting workflow for over-alkylation.

Detailed Explanation of Troubleshooting Strategies
StrategyKey Principle & CausalityWhen to UseProsCons
1. Kinetic Control Manipulate reaction conditions to favor the reaction of the starting amine over the product. Slow addition and lower temperatures reduce the reaction rate, giving the more concentrated starting material a statistical advantage.[3][5]This is always the first approach. It is the simplest and often sufficient for many substrates.Simple to implement; requires no change in reagents.May not be sufficient for highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide). Lowering temperature can significantly slow down the reaction.
2. Base Selection The choice of base can influence selectivity. While a base is needed to neutralize the acid byproduct (e.g., HBr), some bases can promote selectivity. The "cesium effect," using bases like CsOH, has been shown to promote mono-alkylation by a mechanism that is not fully understood but is highly effective.[6][7]When kinetic control is insufficient. Particularly useful for primary amines, but the principle applies to secondary amines as well.[6]Can provide excellent chemoselectivity where other methods fail.[7]Cesium bases are more expensive and hygroscopic than common bases like K₂CO₃ or Et₃N.
3. Reductive Amination This is an alternative C-N bond-forming reaction that is inherently incapable of over-alkylation. The amine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. The resulting tertiary amine product cannot react further under these conditions.[8][9]When direct alkylation consistently fails or for complex substrates. It is a highly reliable method for mono-alkylation.[8][10]Excellent selectivity; no possibility of quaternary salt formation. Milder conditions are often possible.[8]Requires an aldehyde/ketone equivalent of the desired alkyl group, which may not be as readily available as the corresponding alkyl halide.
4. Protecting Groups Temporarily block the piperidine nitrogen with a protecting group (e.g., Boc, Cbz), perform other desired reactions on the molecule, and then remove the protecting group to reveal the secondary amine for a final, controlled alkylation step.[3][11]This is not for preventing over-alkylation directly, but for preventing any reaction at the nitrogen while modifying another part of the molecule. It ensures the N-alkylation step is performed deliberately and under optimal conditions.Provides complete control over the reactivity of the nitrogen atom.[3]Adds two steps (protection and deprotection) to the synthetic sequence, which can lower the overall yield.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation via Slow Addition

This protocol is a general guideline optimized to minimize over-alkylation during direct alkylation with an alkyl halide.[3][4]

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Non-nucleophilic base (e.g., K₂CO₃, 1.5 eq)

  • Syringe pump, round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Set up a dry round-bottom flask containing a magnetic stir bar under an inert atmosphere.

  • Initial Charge: Add the piperidine derivative (1.1 eq) and the base (1.5 eq) to the flask. Add anhydrous solvent to make an approximately 0.1 M solution with respect to the alkyl halide.

  • Prepare Alkylating Agent: In a separate, dry vial, prepare a solution of the alkyl halide (1.0 eq) in the same anhydrous solvent. Load this solution into a syringe and place it on a syringe pump.

  • Slow Addition: Begin stirring the piperidine solution at room temperature (or a reduced temperature, e.g., 0 °C, for highly reactive electrophiles). Start the syringe pump to add the alkyl halide solution over a period of several hours (e.g., 4-8 hours).

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature until completion. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic base. Remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography. To remove any unreacted starting amine or the resulting hydrohalide salt, an acidic/basic extraction can be performed. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a mild acid (e.g., 1M citric acid), then a mild base (e.g., saturated aq. NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a robust alternative to direct alkylation, completely avoiding the issue of over-alkylation.[8][9]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic, ~0.1 eq)

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent: Dissolve the components in an appropriate solvent like DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. Adding a catalytic amount of acetic acid can facilitate this step.[8]

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is preferred as it is milder and more selective than other borohydrides like NaBH₄ or NaBH₃CN.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: In-Situ Reduction Piperidine Piperidine Derivative Iminium Iminium Ion Intermediate Piperidine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product Mono-Alkylated Product Iminium->Product Reduction Reducer NaBH(OAc)3 Reducer->Product

Caption: Workflow for N-alkylation via Reductive Amination.

References

  • BenchChem. (2025).
  • Douglass, C. F., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Google Patents. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists. WO1998005292A2.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem Technical Support.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • Salvatore, R. N., et al. (2000). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 2(18), 2797-2800. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem Technical Support.
  • Douglass, C. F., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • Bienz, S., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

Sources

Optimization of reaction conditions for synthesizing 3-Methyl-5-(piperidin-4-yl)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3-Methyl-5-(piperidin-4-yl)pyridine Analogs

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting & Optimization Guide for Pyridine-Piperidine Coupling

Executive Summary

The synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine involves coupling an electron-deficient pyridine ring with a piperidine scaffold. This guide addresses the three critical bottlenecks in this pathway:

  • Suzuki-Miyaura Coupling: Overcoming catalyst poisoning by the pyridine nitrogen and protodeboronation of the boronate.

  • Selective Hydrogenation: Reducing the tetrahydropyridine alkene without over-reducing the pyridine ring.

  • Purification: Managing the amphoteric nature of the final deprotected amine.

Module 1: The C-C Bond Formation (Suzuki-Miyaura Coupling)

Context: The coupling of 3-bromo-5-methylpyridine with 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is the industry-standard approach. However, pyridyl halides are prone to oxidative addition issues, and the basic conditions can hydrolyze the boronate.

Troubleshooting Q&A

Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely catalyst poisoning . The nitrogen atom on the pyridine ring (both in the substrate and the product) acts as a Lewis base, coordinating to the Palladium (Pd) center and displacing the phosphine ligands. This creates an inactive "Pd-pyridine" complex.

  • Solution: Switch to a catalyst system with bulky, electron-rich ligands that sterically prevent pyridine coordination.

    • Recommended:XPhos Pd G3 or Pd(OAc)₂ + SPhos (1:2 ratio). The biaryl dialkylphosphine ligands (Buchwald ligands) create a protective "shell" around the Pd center [1].

    • Alternative:Pd(dppf)Cl₂·DCM is a robust workhorse if the Buchwald precatalysts are unavailable, but requires higher loading (5-8 mol%).

Q2: I see a large amount of de-borylated starting material (protodeboronation). How do I stop this?

  • Diagnosis: Boronic esters (pinacol) are generally stable, but in the presence of water and base at high temperatures, they can hydrolyze to the boronic acid, which then undergoes protodeboronation (C-B bond cleavage replaced by C-H).

  • Solution:

    • Base Selection: Switch from Carbonates (Na₂CO₃/K₂CO₃) to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These bases often allow for lower water concentrations.

    • Solvent System: Move to a solvent system with lower water activity, such as Dioxane/Water (9:1) or strictly anhydrous DMF with anhydrous base (though some trace water is usually beneficial for the catalytic cycle).

Q3: Can I use the free boronic acid instead of the pinacol ester to save cost?

  • Advisory: Do not use the free acid. Pyridyl and alkenyl boronic acids are notoriously unstable. The pinacol ester significantly retards protodeboronation and allows for cleaner purification.

Optimized Protocol: Suzuki Coupling
ParameterStandard ConditionOptimized Condition (High Yield)
Catalyst Pd(PPh₃)₄XPhos Pd G3 (2-3 mol%)
Base Na₂CO₃ (aq)K₃PO₄ (3.0 equiv, finely ground)
Solvent Toluene/EtOH/H₂O1,4-Dioxane / H₂O (4:1)
Temp 80 °C90–100 °C
Atmosphere Nitrogen balloonArgon sparging (20 min pre-reaction)

Module 2: Selective Hydrogenation

Context: You must reduce the C=C double bond of the tetrahydropyridine intermediate without touching the pyridine ring or the Boc protecting group.

Troubleshooting Q&A

Q4: I am observing over-reduction (formation of piperidinyl-piperidine). How do I prevent pyridine reduction?

  • Diagnosis: Pyridine rings are susceptible to hydrogenation, especially under acidic conditions (which protonate the N, activating the ring) or with highly active catalysts like Platinum Oxide (PtO₂ / Adams' catalyst).

  • Solution:

    • Catalyst: Use 10% Pd/C or 20% Pd(OH)₂/C (Pearlman’s Catalyst) . Avoid Pt or Rh unless absolutely necessary.

    • Solvent: Use Methanol or Ethanol . Crucial: Ensure the solvent is neutral. Do not add acetic acid or HCl, as protonated pyridines reduce rapidly [2].

    • Pressure: Keep H₂ pressure low (1 atm / balloon). High pressure (>50 psi) promotes aromatic reduction.

Q5: The reaction is sluggish. Can I heat it?

  • Advisory: Heating increases the risk of pyridine reduction. Instead of heat, increase the catalyst loading to 10-15 wt% or switch to Ethyl Acetate as a co-solvent to improve solubility.

Module 3: Deprotection & Purification

Context: The final step involves removing the Boc group. The resulting product is a secondary amine and a pyridine base—highly polar and water-soluble.

Troubleshooting Q&A

Q6: My product is stuck in the aqueous layer during workup. How do I extract it?

  • Diagnosis: The product is amphoteric. At low pH (during deprotection), it is a salt. At neutral pH, it is very polar.

  • Solution:

    • Method A (SCX Column): Load the crude reaction mixture (after evaporating acid) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with 2M NH₃ in MeOH .

    • Method B (Extraction): Basify the aqueous layer to pH > 12 using NaOH. Extract with Chloroform:Isopropanol (3:1) . This solvent mixture is far more effective than DCM or EtOAc for polar amines.

Visual Technical Guides

Figure 1: Synthetic Pathway & Logic Flow

SynthesisOptimization Start Start: 3-Bromo-5-methylpyridine + 1-Boc-Tetrahydropyridine-boronate Suzuki Step 1: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Check1 QC: Conversion > 90%? Suzuki->Check1 Issue1 Issue: Protodeboronation (Loss of Boronate) Check1->Issue1 No (SM remaining) Issue2 Issue: Catalyst Poisoning (Stalled Reaction) Check1->Issue2 No (Stalled) Intermediate Intermediate: 1-Boc-4-(3-methylpyridin-5-yl)-1,2,3,6-tetrahydropyridine Check1->Intermediate Yes Fix1 Action: Switch to Anhydrous Base (Cs2CO3) & Reduce Water Ratio Issue1->Fix1 Fix1->Suzuki Fix2 Action: Use XPhos Pd G3 or SPhos Ligand Issue2->Fix2 Fix2->Suzuki Hydro Step 2: Hydrogenation (C=C Reduction) Intermediate->Hydro Check2 QC: Pyridine Intact? Hydro->Check2 Issue3 Issue: Over-reduction (Pyridine -> Piperidine) Check2->Issue3 No Deprotect Step 3: Boc Deprotection (TFA/DCM) Check2->Deprotect Yes Fix3 Action: Remove Acid, Lower Pressure (1 atm), Use Pd/C (not PtO2) Issue3->Fix3 Fix3->Hydro Final Final Product: 3-Methyl-5-(piperidin-4-yl)pyridine Deprotect->Final

Caption: Decision tree for optimizing the synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine, highlighting critical control points for catalyst selection and hydrogenation selectivity.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Studer, M., et al. (2000). Hydrogenation of Pyridine and its Derivatives. Advanced Synthesis & Catalysis.

  • Pfizer Inc. (2014). Process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide. U.S. Patent 8,697,876.

  • BenchChem Technical Support. (2025). Troubleshooting Suzuki Coupling for Pyridine Synthesis.

Technical Support Center: Purification of 3-Methyl-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of impurities from preparations of 3-Methyl-5-(piperidin-4-yl)pyridine. Our focus is on explaining the causality behind experimental choices to empower you to resolve purification issues effectively.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the purification of 3-Methyl-5-(piperidin-4-yl)pyridine.

Question 1: My initial purity analysis (TLC, crude NMR) shows multiple impurities. What are the likely culprits and how do I choose a primary purification strategy?

Answer: The identity and properties of impurities are intrinsically linked to the synthetic route used. Common impurities in syntheses involving pyridine and piperidine derivatives include unreacted starting materials, reaction intermediates, by-products from side reactions, and residual solvents.[1][2] Given the basic nature of your target compound (due to the pyridine and piperidine nitrogens), you have several strategic options. The choice depends on the nature of the impurities.

Initial Assessment & Strategy Selection:

Impurity Characteristics (Observed on TLC)Recommended Primary StrategyRationale
Non-basic/Neutral or Acidic Impurities (Spots with different Rf values than the product)Acid-Base Extraction This is the most efficient first-pass technique to separate your basic target compound from non-basic organic impurities.[3] The process involves protonating the basic nitrogens to form a water-soluble salt, which partitions into an aqueous layer, leaving neutral/acidic impurities in the organic layer.
Closely Related Basic Impurities (Spots with similar Rf values, streaking)Column Chromatography When impurities share the basicity of the target molecule, differential adsorption on a stationary phase like silica or alumina is required for separation.[3][4]
Product is a Solid with Minor Impurities Recrystallization If you have a crude solid product that is mostly pure, recrystallization is an excellent final polishing step to remove small amounts of impurities, yielding high-purity crystalline material.[5][6]

Question 2: I performed an acid-base extraction, but my recovery is low and the product is still impure. What went wrong?

Answer: Low recovery and persistent impurities after an acid-base extraction typically point to issues with pH control or improper execution of the extraction steps.

Probable Causes & Solutions:

  • Incomplete Protonation: During the initial acid wash, the pH of the aqueous layer may not have been low enough to fully protonate the 3-Methyl-5-(piperidin-4-yl)pyridine.

    • Solution: Ensure the aqueous acid wash (e.g., 1M HCl) reaches a stable pH of < 2. Check the pH with litmus paper or a pH meter after shaking and allowing the layers to separate. Repeat the acid wash if necessary.

  • Incomplete Deprotonation (Basification): When regenerating the free base, the pH was not raised sufficiently to deprotonate the pyridinium and piperidinium salts, leaving some of your product in the aqueous layer.

    • Solution: After separating the acidic aqueous layer, cool it in an ice bath and add a concentrated base (e.g., 6M NaOH) slowly until the pH is > 10.[3] This ensures the complete regeneration of the neutral, organic-soluble free base.

  • Insufficient Back-Extraction: The free base was not efficiently extracted back into the organic solvent.

    • Solution: Use a sufficient volume of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and perform the back-extraction at least three times. Combine the organic layers to maximize recovery.

Below is a logical workflow for troubleshooting and executing an effective acid-base extraction.

Diagram 1: Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., EtOAc) acid_wash Wash with Aqueous Acid (e.g., 1M HCl) start->acid_wash check_ph1 Check Aqueous pH < 2? acid_wash->check_ph1 check_ph1->acid_wash No separate1 Separate Layers check_ph1->separate1 Yes aq_layer Aqueous Layer (Contains Protonated Product) separate1->aq_layer org_layer Organic Layer (Contains Neutral/Acidic Impurities) separate1->org_layer basify Cool Aqueous Layer & Basify (e.g., 6M NaOH) aq_layer->basify check_ph2 Check Aqueous pH > 10? basify->check_ph2 check_ph2->basify No back_extract Back-Extract with Organic Solvent (3x) check_ph2->back_extract Yes aq_waste Aqueous Waste back_extract->aq_waste org_pure Combined Organic Layers (Contains Purified Product) back_extract->org_pure dry Dry (Na2SO4), Filter, & Evaporate Solvent org_pure->dry final_product Pure 3-Methyl-5-(piperidin-4-yl)pyridine dry->final_product

Caption: A step-by-step workflow for purifying basic compounds.

Question 3: My impurities are structurally similar to my product, and I'm struggling to get separation with column chromatography. How can I optimize the process?

Answer: Separating closely related pyridine derivatives requires a systematic approach to optimizing column chromatography. Poor resolution is often due to an inappropriate choice of stationary or mobile phase.[3][4]

Troubleshooting & Optimization Strategy:

  • Stationary Phase Selection: Standard silica gel is acidic and can cause strong binding or degradation of basic compounds like pyridines, leading to peak tailing and low recovery.[4]

    • Solution: Consider switching to a less acidic or neutral stationary phase. Neutral alumina is a good alternative. Alternatively, you can "deactivate" silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%).

  • Mobile Phase Optimization: Finding the right eluent system is critical.

    • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value for your target compound of ~0.25-0.35.

      • Start with a standard system: Hexane/Ethyl Acetate.

      • Increase polarity for polar compounds: Dichloromethane/Methanol is a more polar system suitable for many nitrogen-containing heterocycles.[7]

      • Add a basic modifier: Incorporating a small amount of triethylamine or ammonia in the mobile phase can significantly improve peak shape and reduce tailing by competing with your basic compound for active sites on the silica gel.[4]

      • Use a gradient: If impurities are very close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can improve separation.[3]

Diagram 2: Column Chromatography Optimization start Poor Separation Observed check_tailing Significant Peak Tailing? start->check_tailing change_stationary Switch to Neutral Alumina OR Add Basic Modifier (e.g., 1% TEA) to Eluent check_tailing->change_stationary Yes optimize_eluent Optimize Mobile Phase via TLC check_tailing->optimize_eluent No change_stationary->optimize_eluent test_systems Screen Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) Aim for Product Rf ~0.3 optimize_eluent->test_systems good_rf Good Rf Separation? test_systems->good_rf run_column Run Column with Optimized System good_rf->run_column Yes consider_gradient Consider Gradient Elution (e.g., 0% to 10% MeOH in DCM) good_rf->consider_gradient No, spots are too close final_product Collect & Combine Pure Fractions run_column->final_product consider_gradient->run_column

Caption: A logical workflow for improving chromatographic resolution.

Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 10 mL per 1 g of crude material).[3]

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first one. Repeat one more time to ensure all basic material has been extracted. The organic layer containing neutral/acidic impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M aqueous NaOH with stirring until the pH is > 10, as confirmed by pH paper.[3] A precipitate or cloudiness may appear as the free base is regenerated.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., dichloromethane, which is denser and will be the bottom layer), shake, and separate the organic layer. Repeat this extraction two more times.

  • Drying and Evaporation: Combine all organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]

Protocol 2: Flash Column Chromatography with Basic Modifier

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).[3] For every 100 g of silica, add 1-2 mL of triethylamine (TEA) to the slurry to neutralize the silica surface.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle without air bubbles. Add a thin layer of sand on top to protect the silica bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the column.[3]

  • Elution: Begin eluting with your chosen solvent system (e.g., hexane/ethyl acetate + 0.5% TEA), gradually increasing the polarity if a gradient is required.[3]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of techniques is recommended for comprehensive purity assessment.

  • HPLC/UPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, capable of separating very similar impurities and determining their percentage.[8][9]

  • LC-MS: Liquid Chromatography-Mass Spectrometry helps in identifying the mass of the main component and any impurities, providing crucial structural clues.[10][11]

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance confirms the structure of your compound and can reveal the presence of impurities if they are at a significant level (~1% or higher).[12]

  • GC-MS: Gas Chromatography-Mass Spectrometry is useful if the compound and its potential impurities are volatile and thermally stable.[10][13]

Q: How should I store purified 3-Methyl-5-(piperidin-4-yl)pyridine? A: As a free base, the compound can be sensitive to air and light over long periods. For long-term storage, it is best to store it as a solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place like a refrigerator or freezer.

Q: My synthesis produced the hydrochloride (HCl) salt of the compound. Do I need to convert it to the free base before chromatography? A: Yes. It is highly recommended to convert the salt to the free base before attempting purification by standard silica gel chromatography. The salt form is highly polar and will likely stick irreversibly to the top of the column. You can perform a simple workup by dissolving the salt in water, basifying with a base like sodium carbonate or sodium hydroxide until pH > 10, and extracting the free base into an organic solvent as described in the acid-base extraction protocol.

References
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. ScienceDirect.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. UPCommons.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Rishiram Prajuli.pmd. Semantic Scholar.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Analytical Methods. RSC Publishing.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International.
  • Method of preparing 3-methyl pyridine. Google Patents.
  • Synthesis and characterization of potential process related impurity & its degradation product in vildagliptin. World Journal of Pharmaceutical Research.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The synthesis of this valuable heterocyclic building block, which is crucial in the development of various pharmaceutical agents, is most effectively achieved via a two-stage process: a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an acid-mediated deprotection. While straightforward on paper, scaling this process introduces challenges related to reaction kinetics, mass transfer, impurity control, and product isolation. This guide provides practical, field-proven solutions to navigate these complexities.

Overall Synthetic Pathway

The typical synthetic route involves the coupling of a protected piperidine boronic acid derivative with a substituted pyridine, followed by the removal of the protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the coupling conditions and its clean, acidic cleavage.[1]

Caption: Overall synthetic route for 3-Methyl-5-(piperidin-4-yl)pyridine.
Part 1: The Suzuki-Miyaura Coupling Step - FAQs and Troubleshooting

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency on a large scale is highly dependent on the precise tuning of several parameters.[2][3]

Q1: My Suzuki coupling reaction shows low or stalled conversion at scale. What are the key parameters to optimize?

Low conversion is a common scale-up issue, often stemming from factors that are less impactful at the bench scale. Here is a breakdown of critical parameters:

  • Catalyst System (Palladium Source & Ligand):

    • Expertise: The choice of ligand is paramount for coupling reactions involving electron-rich heterocycles like pyridine, which can coordinate to the palladium center and inhibit catalysis.[4][5] For sterically hindered or challenging substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[6]

    • Recommendation: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are highly effective as they promote the rate-limiting oxidative addition and reductive elimination steps.[4][6] A robust pre-catalyst like Pd(dppf)Cl₂ is also an excellent choice, offering a good balance of activity and stability.[7]

    • Scale-up Insight: On a large scale, catalyst loading becomes a significant cost and purification driver. A well-chosen, highly active ligand allows for lower catalyst loading (e.g., < 1 mol%), simplifying downstream palladium removal.

  • Choice of Base and Solvent System:

    • Expertise: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step by activating the boronic acid derivative. Its solubility is a key consideration.[8]

    • Recommendation: A biphasic solvent system like 1,4-Dioxane/H₂O or Toluene/H₂O is common.[8] Water helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the reaction.[8][9] The choice of solvent can significantly influence catalyst activity and even selectivity.[10][11] For instance, polar aprotic solvents like DMF can be effective for poorly soluble substrates.[11]

    • Scale-up Insight: In a large reactor, inefficient stirring of a biphasic mixture can lead to poor mass transfer between the aqueous and organic phases, slowing the reaction. Ensure vigorous agitation to create a fine emulsion. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically accelerate biphasic reactions by helping transfer the boronate anion to the organic phase.[8][12]

  • Temperature Control:

    • Expertise: Higher temperatures generally increase reaction rates and improve the solubility of reagents.[8] However, excessive heat can lead to catalyst decomposition (formation of palladium black) and an increase in side products.

    • Recommendation: A typical temperature range for these couplings is 80-100 °C.[13] It is critical to monitor the internal reaction temperature, as large volumes can develop significant exotherms during the initial stages.

    • Scale-up Insight: Implement controlled heating ramps and ensure adequate cooling capacity in the reactor jacket. A reaction calorimetry study (RC1) is advisable before scaling to fully understand the thermal profile of the reaction.

ParameterBench-Scale ChoiceScale-Up Recommendation & Rationale
Pd Catalyst Pd(PPh₃)₄ (0.05 eq)Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos/XPhos (0.005-0.02 eq). Rationale: Higher activity allows lower loading, reducing cost and easing purification.[4][6][7]
Base K₂CO₃ (2.0 eq)Finely powdered K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq). Rationale: Stronger, more soluble bases can accelerate the reaction, especially with challenging substrates. Ensure the base is not clumped to maximize surface area.[8]
Solvent Dioxane/H₂O (4:1)2-MeTHF/H₂O or Toluene/H₂O with TBAB. Rationale: 2-MeTHF is a greener solvent alternative to dioxane. TBAB enhances reaction rates in biphasic systems by improving mass transfer.[8][12]
Temperature 100 °C (Oil Bath)85-95 °C (Jacketed Reactor). Rationale: Precise internal temperature control prevents catalyst degradation and side reactions. Avoids localized overheating from external heating mantles.[13]
Q2: I'm observing significant side products like the homocoupling of the boronic ester and dehalogenation of the 3-bromo-5-methylpyridine. How can I minimize these?

These side reactions are often indicative of suboptimal reaction conditions.

  • Homocoupling (Boronic Ester Dimerization): This typically occurs when the transmetalation step is slow compared to the side reactions of the boronic ester. It can be exacerbated by the presence of oxygen.

    • Mitigation: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the process. Adding the boronic ester slowly to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring the dimerization pathway.

  • Dehalogenation (Proto-debromination): The bromo-pyridine is reduced to methylpyridine.

    • Mitigation: This side reaction is often promoted by excessively high temperatures or certain bases. Lowering the reaction temperature slightly (e.g., from 100 °C to 90 °C) can help. Additionally, ensure the quality of your boronic ester; impurities can sometimes facilitate this pathway. Using a robust ligand system as mentioned above also stabilizes the palladium catalyst and can suppress this side reaction.[6]

Q3: What is a robust work-up procedure for a large-scale Suzuki reaction to remove palladium and inorganic salts?

Disposing of the catalyst and salts is a primary challenge in scaling up.

  • Cooling and Filtration: After reaction completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like Toluene or Ethyl Acetate. Filter the entire batch through a pad of Celite® to remove the bulk of the palladium black and inorganic salts.[14]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel or reactor and wash sequentially with water and then brine. This will remove the remaining inorganic salts and water-soluble impurities.

  • Palladium Scavenging: Residual palladium in the organic phase is a major concern for pharmaceutical intermediates. After the aqueous washes, the organic layer can be treated with a palladium scavenger. Thiol-functionalized silica gels or activated carbon are effective options. Stir the organic solution with the scavenger for several hours, then remove it by filtration.

  • Solvent Swap and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.[14]

Part 2: N-Boc Deprotection - FAQs and Troubleshooting

The removal of the Boc protecting group is typically achieved with strong acid, but on a large scale, this step requires careful control of temperature and a well-planned work-up.[15]

Q4: My Boc deprotection is sluggish or incomplete on scale. How can I drive it to completion without causing product degradation?
  • Expertise: The cleavage of the Boc group proceeds via the formation of a stable tert-butyl cation.[15] The reaction rate is dependent on acid strength, concentration, and temperature.

  • Recommendation:

    • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) is highly effective and common.[16] An alternative is using a solution of HCl in a solvent like 1,4-dioxane or isopropanol (4M HCl).

    • Temperature: The reaction is often exothermic, especially on a large scale. Start the reaction at 0 °C by slowly adding the acid to the substrate solution.[15] After the initial exotherm subsides, allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitoring: Always monitor the reaction to completion using TLC or LC-MS. Incomplete reactions are often due to insufficient acid or time. If the reaction stalls, an additional charge of acid can be considered, but be mindful of potential side reactions with prolonged exposure.

Q5: The work-up after acidic deprotection is difficult, leading to emulsions or product loss. What is a robust isolation procedure?

The goal is to neutralize the excess acid and isolate the free amine product, which may be a solid or an oil.

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the volatile acid (like TFA) and solvent.

  • Basification and Extraction:

    • Cool the residue in an ice bath.

    • Carefully add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH 9-10). Caution: This neutralization is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly with vigorous stirring and ensure adequate venting.

    • Once neutralized, extract the aqueous layer multiple times with an organic solvent such as DCM or Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude 3-Methyl-5-(piperidin-4-yl)pyridine.

Part 3: Final Product Purification and Quality Control
Q6: Column chromatography is not a viable purification method for my multi-kilogram scale. What are the best alternatives?
  • Crystallization/Salt Formation: This is the most desirable method for large-scale purification. The free base of 3-Methyl-5-(piperidin-4-yl)pyridine may be an oil or a low-melting solid. Converting it to a stable, crystalline salt is often the best strategy.

    • Procedure: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a solution of an acid (e.g., HCl in isopropanol, or a solution of succinic or tartaric acid) dropwise. The corresponding salt should precipitate. The resulting solid can be isolated by filtration, washed with cold solvent, and dried. This process is highly effective at removing non-basic impurities.

  • Distillation: If the free base is a thermally stable liquid, vacuum distillation may be an option, although it is less effective at removing structurally similar impurities.

Q7: What are the most likely impurities in the final product and how can I control them?

A robust process relies on understanding and controlling the impurity profile.

  • Process-Related Impurities:

    • Unreacted 3-bromo-5-methylpyridine: Can be removed by the aqueous washes during work-up and crystallization.

    • 3-Methylpyridine (from dehalogenation): More volatile than the product, can be partially removed during solvent evaporation. Crystallization is effective for removal.

    • N-Boc protected intermediate: Indicates incomplete deprotection. Re-subjecting the mixture to acidic conditions may be necessary.

  • Catalyst Residues:

    • Palladium: Must be controlled to low ppm levels. Use of scavengers during the work-up of the Suzuki step is the primary control method.

  • Detection: An HPLC method should be developed to quantify the purity of the final product and track all known impurities.

Troubleshooting and Decision Workflow

Troubleshooting_Workflow start Reaction Issue Identified (Low Yield / Impure Product) check_suzuki Is the issue in the Suzuki Coupling Step? start->check_suzuki suzuki_low_conv Low Conversion check_suzuki->suzuki_low_conv Yes suzuki_side_prod Side Products (Homocoupling/Dehalogenation) check_suzuki->suzuki_side_prod Yes check_deprotection Is the issue in the Boc Deprotection Step? check_suzuki->check_deprotection No sol_catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligand) suzuki_low_conv->sol_catalyst sol_mass_transfer Improve Mass Transfer (Vigorous Stirring / Add PTC) suzuki_low_conv->sol_mass_transfer sol_inert Ensure Inert Atmosphere (Degas solvents, N₂ blanket) suzuki_side_prod->sol_inert sol_temp Lower Reaction Temperature suzuki_side_prod->sol_temp deprotection_incomplete Incomplete Reaction check_deprotection->deprotection_incomplete Yes deprotection_workup Difficult Work-up / Isolation check_deprotection->deprotection_workup Yes check_purification Is the issue in Final Purification? check_deprotection->check_purification No sol_acid Increase Acid Stoichiometry or Reaction Time/Temp deprotection_incomplete->sol_acid sol_neutralize Controlled Basification at 0°C (Slow addition, efficient stirring) deprotection_workup->sol_neutralize purification_impure Final Product Impure check_purification->purification_impure Yes sol_crystallize Develop Crystallization or Salt Formation Protocol purification_impure->sol_crystallize

Sources

Validation & Comparative

In Vitro Validation of 3-Methyl-5-(piperidin-4-yl)pyridine Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 3-Methyl-5-(piperidin-4-yl)pyridine scaffold represents a promising area of medicinal chemistry, offering a versatile backbone for designing novel therapeutic agents. Its structural motifs, featuring a pyridine ring linked to a piperidine moiety, are frequently found in compounds targeting the central nervous system (CNS). Analogs derived from this core structure have been investigated for their potential as agonists or antagonists for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This guide provides a comprehensive framework for the in vitro validation of novel 3-Methyl-5-(piperidin-4-yl)pyridine analogs. We will explore a logical, step-by-step workflow designed to characterize their biological activity, potency, selectivity, and mechanism of action. By comparing these novel analogs against a well-characterized reference compound, researchers can effectively benchmark their performance and identify promising candidates for further development. For the purpose of this guide, we will focus on a hypothetical scenario where these analogs are designed as antagonists for a specific GPCR target, for instance, the Dopamine D2 receptor, a critical target in antipsychotic drug discovery.

The Validation Funnel: A Strategic Approach to Characterization

A robust in vitro validation strategy follows a funnel-like approach, starting with broad screening and progressively moving towards more detailed mechanistic studies. This ensures that resources are focused on the most promising compounds.

ValidationWorkflow cluster_0 High-Throughput Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity & Specificity cluster_3 Mechanism of Action Primary Primary Assay (e.g., Radioligand Binding) Secondary Secondary Functional Assay (e.g., cAMP Measurement) Primary->Secondary Active 'Hits' Selectivity Selectivity Profiling (vs. Related Receptors) Secondary->Selectivity Potent Compounds MoA Mechanism of Action Studies (e.g., Schild Analysis) Selectivity->MoA Selective Compounds GPCRAntagonism cluster_pathway Dopamine D2 Receptor (Gi-coupled) Signaling Dopamine Dopamine (Agonist) Receptor D2 Receptor Dopamine->Receptor Activates Analog Analog C (Antagonist) Analog->Receptor Blocks G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion

Caption: Antagonist action on the Gi-coupled D2 receptor pathway.

Experimental Protocol: cAMP Functional Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for measuring cAMP levels.

  • Cell Plating: Seed D2-expressing cells into a 384-well plate and culture overnight.

  • Compound Addition: Add varying concentrations of the antagonist (Analog A, Analog C, Haloperidol) to the cells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of an agonist (e.g., Dopamine) that elicits a sub-maximal response (EC₈₀). This provides a window to observe the inhibitory effect of the antagonist.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the response against the antagonist concentration to determine the functional IC₅₀ (sometimes referred to as EC₅₀ for antagonism).

Comparative Data Summary
CompoundTargetAssay TypeFunctional IC₅₀ (nM)
Analog A Dopamine D2cAMP HTRF25.1
Analog C Dopamine D2cAMP HTRF6.5
Haloperidol (Reference) Dopamine D2cAMP HTRF9.8

The functional data confirm that Analog C is a potent antagonist, with functional potency superior to the reference compound. Analog A is also a functional antagonist, but less potent.

Phase 3: Profiling for Selectivity

A crucial characteristic of a high-quality drug candidate is its selectivity. An ideal antagonist should potently inhibit its intended target while having minimal effect on other related receptors to avoid off-target side effects. We will profile Analog C against the closely related Dopamine D3 receptor and the Serotonin 5-HT2A receptor, another common target for antipsychotic drugs.

Experimental Protocol: Selectivity Panel

The radioligand binding assays described in Phase 1 are repeated, but this time using cell membranes expressing the D3 and 5-HT2A receptors, respectively.

Selectivity Data and Interpretation
CompoundD2 IC₅₀ (nM)D3 IC₅₀ (nM)5-HT2A IC₅₀ (nM)D2/D3 SelectivityD2/5-HT2A Selectivity
Analog C 3.8190>100050-fold>263-fold
Haloperidol 5.615>10002.7-fold>178-fold

This data reveals a key advantage of Analog C . It demonstrates a 50-fold selectivity for the D2 receptor over the D3 receptor, a significant improvement compared to Haloperidol. This improved selectivity could translate to a better side-effect profile in a clinical setting.

Conclusion and Forward Look

The systematic in vitro validation process has allowed us to thoroughly characterize our novel 3-Methyl-5-(piperidin-4-yl)pyridine analogs.

  • Initial screening identified compounds with high binding affinity for the Dopamine D2 receptor.

  • Functional assays confirmed that the most potent binders act as effective antagonists.

  • Selectivity profiling revealed that our lead candidate, Analog C , possesses a superior selectivity profile compared to the established drug, Haloperidol.

Based on this comprehensive in vitro dataset, Analog C emerges as a promising candidate for further preclinical development. The next logical steps would include in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess drug-like properties and subsequent evaluation in in vivo animal models of psychosis to establish efficacy and safety.

References

  • Mancini, A., et al. (2021). Radioligand Binding Assays: A Practical Guide. Springer Protocols Handbooks. Available at: [Link]

  • Gabriel, D., et al. (2005). A High-Throughput Scintillation Proximity Assay for the Adenylyl Cyclase-Coupled G-Protein-Coupled Receptors, Gs and Gi. Journal of Biomolecular Screening. Available at: [Link]

  • Knight, A. (2004). The role of receptor-selectivity in drug discovery. Drug Discovery Today. Available at: [Link]

Comparing the efficacy of different 3-substituted piperidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted piperidine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of type I and type I½ kinase inhibitors. Its non-planar, saturated heterocyclic nature offers distinct advantages over flat aromatic rings: it provides a vector for solubilizing groups to exit the ATP-binding pocket towards the solvent front, introduces chirality to maximize stereoselective binding, and restricts conformational entropy.

This guide objectively compares three distinct classes of kinase inhibitors utilizing this scaffold: Janus Kinase (JAK) inhibitors (exemplified by Tofacitinib), p38 MAP Kinase inhibitors , and emerging ALK inhibitors . We analyze their structure-activity relationships (SAR), inhibitory potency (


), and selectivity profiles.

Comparative Analysis of Inhibitor Classes

Compound Selection & Mechanistic Basis
FeatureClass A: JAK Inhibitors Class B: p38 MAPK Inhibitors Class C: ALK Inhibitors
Representative Compound Tofacitinib (CP-690550)SD-0006 (Analogue Series)Piperidine Carboxamide Derivs.
Target JAK3 / JAK1p38

ALK (Anaplastic Lymphoma Kinase)
Scaffold Role Solvent Front & Ribose Pocket: The 3-aminopiperidine group occupies the ribose binding region, directing the cyanoacetamide tail to interact with Cys909.Solubility Anchor: The piperidine ring projects into the solvent-exposed region, improving PK properties without clashing with the gatekeeper residue.Hydrophobic Clamp: 3-substitution provides steric bulk to lock the active conformation in the ATP pocket.
Chirality Critical:

configuration is essential for potency and selectivity.
Less critical for binding but vital for metabolic stability.Racemic or specific enantiomers used to fine-tune lipophilicity.
Efficacy & Potency Data ( )

The following data summarizes the biochemical potency of these scaffolds against their primary targets.

Inhibitor ClassPrimary TargetBiochemical

(nM)
Selectivity Profile
Tofacitinib JAK31.6 nM >100-fold selective over non-JAK kinases; moderate JAK1/2 overlap.
JAK13.2 nM
p38 Inhibitor (SD-0006) p38

~12 nM High selectivity against JNK/ERK; inactive against COX-2.
ALK Carboxamide ALK (WT)~40 nM Effective against Crizotinib-resistant mutants (e.g., L1196M).

Key Insight: The Tofacitinib scaffold demonstrates that the endo-cyclic nitrogen of the piperidine is not just a linker but can participate in water-mediated hydrogen bonding networks, while the 3-substituent (methyl/amino) rigidly orients the "warhead" (e.g., cyanoacetamide) for covalent or tight reversible binding.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing the 3-substituted piperidine scaffold's efficacy across different kinase families.

SAR_Logic Scaffold 3-Substituted Piperidine (Core Scaffold) Solubility Solvent Exposure (p38 MAPK) Scaffold->Solubility N-substitution Chirality Stereoselectivity (3R,4R vs 3S,4S) Scaffold->Chirality C3/C4 rigidification Ribose Ribose Pocket Binding (JAK1/3) Scaffold->Ribose Mimics ATP Ribose Potency High Potency (IC50 < 10nM) Solubility->Potency Improved PK Selectivity Kinase Selectivity (Gatekeeper Avoidance) Chirality->Selectivity Specific Fit Ribose->Potency Tofacitinib Mode

Figure 1: SAR logic of the 3-substituted piperidine scaffold in kinase inhibition.

Experimental Protocols

To validate the efficacy of these inhibitors, two primary assays are recommended: a biochemical luminescent assay for intrinsic potency and a cellular assay for functional validation.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and then to light by Ultra-Glo™ Luciferase.[1] It is highly sensitive and resistant to compound interference.

Reagents:

  • Recombinant Kinase (JAK3, p38, or ALK)

  • Substrate (e.g., Poly(Glu, Tyr) for JAK, specific peptide for p38)

  • Ultra-Pure ATP (10 mM stock)

  • ADP-Glo™ Reagent & Kinase Detection Reagent[1][2]

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Dilute 1:25 into Assay Buffer (4% final DMSO).

  • Enzyme Reaction:

    • Add 2 μL of Kinase/Substrate mix to a 384-well white low-volume plate.

    • Add 1 μL of diluted inhibitor.[1][3] Incubate for 10 min at RT.

    • Initiate reaction with 2 μL of ATP (at

      
       concentration).
      
    • Incubate for 60 minutes at RT.

  • ADP Depletion: Add 5 μL of ADP-Glo™ Reagent.[1] Incubate for 40 min to deplete unconsumed ATP.

  • Detection: Add 10 μL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Light). Incubate for 30 min.
  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

    
    .
    
Cellular Potency: Phospho-STAT/MAPK Western Blot

Validates target engagement in a physiological environment.

Workflow:

  • Cell Culture: Seed relevant cell lines (e.g., TF-1 for JAK, THP-1 for p38) at

    
     cells/mL.
    
  • Treatment: Treat cells with inhibitor (serial dilutions) for 1 hour.

  • Stimulation: Stimulate pathway (e.g., IL-2 for JAK, LPS for p38) for 15–30 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,

    
    ).
    
  • Immunoblotting: Run SDS-PAGE, transfer to nitrocellulose, and probe with:

    • Primary Ab: Anti-pSTAT5 (Tyr694) or Anti-pp38 (Thr180/Tyr182).

    • Control Ab: Total STAT5 or Total p38.

  • Quantification: Densitometry analysis to calculate

    
    .
    

Experimental Workflow Visualization

The following diagram details the critical path for the ADP-Glo assay, ensuring data integrity through specific incubation checkpoints.

Assay_Workflow Start Start: Compound Dilution (DMSO -> Buffer) Mix Add Kinase + Substrate Start->Mix Incubate1 Pre-Incubation (10 min, RT) Mix->Incubate1 ATP Add ATP (Km) Incubate1->ATP Reaction Kinase Reaction (60 min) ATP->Reaction Stop Add ADP-Glo Reagent (Deplete ATP) Reaction->Stop Detect Add Detection Reagent (ADP -> Light) Stop->Detect Read Luminescence Readout Detect->Read

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Link

  • Meyer, S. C., et al. (2015). "Discovery of momelotinib (CYT387): A potent, selective and orally bioavailable JAK1/2 inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. "Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-5-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. 3-Methyl-5-(piperidin-4-yl)pyridine, a heterocyclic compound featuring both a pyridine and a piperidine moiety, requires a diligent and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural recommendation. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring your work can proceed with the utmost confidence in your safety protocols.

A Note on Scientific Integrity: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 3-Methyl-5-(piperidin-4-yl)pyridine is not publicly available. Therefore, the following recommendations are synthesized from a structural hazard assessment of its constituent functional groups: 3-methylpyridine and piperidine . This approach provides a conservative and robust safety framework. It is imperative that you consult the specific SDS provided by your chemical supplier before any handling, as it will contain detailed and verified information for the exact compound.

Hazard Assessment: A Structural Approach

To determine the appropriate level of personal protective equipment, we must first understand the potential hazards. By deconstructing the molecule into its core components, we can anticipate its toxicological and physical properties.

  • The Pyridine Moiety: Pyridine and its derivatives are known to be flammable liquids.[1] They are often harmful if swallowed, inhaled, or absorbed through the skin.[1] Direct contact can lead to significant skin and eye irritation, and chronic exposure may pose risks to the central nervous system, liver, and kidneys.[1]

  • The Piperidine Moiety: Piperidine is a saturated heterocycle that presents more acute hazards. It is classified as a highly flammable liquid and is corrosive, capable of causing severe skin burns and serious eye damage.[2][3][4] It is toxic to fatal if it comes into contact with the skin or is inhaled.[3][4][5]

Combining these profiles, we must assume that 3-Methyl-5-(piperidin-4-yl)pyridine is a flammable, corrosive, and toxic substance that can be absorbed through the skin and is harmful upon inhalation or ingestion. This conservative assessment is the bedrock of our PPE and handling protocol.

Hazard ClassAnticipated Risk from 3-Methyl-5-(piperidin-4-yl)pyridinePrimary Exposure Routes
Flammability Flammable liquid and vapor; vapor/air mixtures may be explosive.[1]Inhalation, Proximity to Ignition Sources
Acute Toxicity (Dermal) Toxic to fatal if absorbed through the skin.[3][4]Skin Contact
Acute Toxicity (Inhalation) Toxic to fatal if vapors are inhaled.[4]Inhalation
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1]Ingestion
Skin Corrosion/Irritation Expected to be corrosive, causing severe skin burns.[2][5]Skin Contact
Eye Damage/Irritation Expected to cause serious eye damage, potentially leading to blindness.[5]Eye Contact

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a risk-based decision. The following protocol provides a step-by-step guide to ensure comprehensive protection.

Step 1: Engineering Controls (The First Line of Defense)

Before any PPE is donned, engineering controls must be in place. All handling of 3-Methyl-5-(piperidin-4-yl)pyridine, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[2][6] Ensure eyewash stations and safety showers are unobstructed and within a 10-second travel distance.[7]

Step 2: Body Protection

A flame-retardant lab coat is mandatory. This provides a critical barrier against splashes and protects underlying clothing from contamination. For procedures with a higher risk of significant splashes, such as large-scale transfers, a chemical-resistant apron should be worn over the lab coat. All skin should be covered; long pants and closed-toe, closed-heel shoes are required.

Step 3: Hand Protection

Given the high potential for dermal absorption and corrosivity, double-gloving is required.

  • Inner Glove: A standard disposable nitrile glove.

  • Outer Glove: A heavier-duty butyl rubber or nitrile glove.[3]

Causality: Nitrile offers good resistance to a range of chemicals, including pyridine derivatives.[3] The use of two layers provides redundancy; if the outer glove is compromised, the inner glove offers temporary protection while you retreat from the hazardous area to remove and replace the gloves. Always inspect gloves for any signs of degradation or puncture before use.

Step 4: Eye and Face Protection

The corrosive nature of this compound demands robust eye protection.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Enhanced Protection: When there is a risk of splashing or a highly exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[8]

Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes from corrosive liquids. Goggles provide this necessary seal, while a face shield protects the entire face from direct contact.

Step 5: Respiratory Protection

While all work should be performed in a fume hood, respiratory protection may be necessary in the event of an emergency, such as a large spill.

  • Emergency Use: Personnel involved in spill cleanup must use a NIOSH-approved respirator with an organic vapor cartridge.[9] In situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) is necessary.[9]

The workflow for selecting appropriate PPE can be visualized as a decision-making process.

PPE_Selection_Workflow cluster_0 PPE Selection for 3-Methyl-5-(piperidin-4-yl)pyridine Start Start: Assess Task EngineeringControls Work in Chemical Fume Hood? Start->EngineeringControls BodyProtection Select Body Protection: - Flame-Retardant Lab Coat - Long Pants & Closed-Toe Shoes EngineeringControls->BodyProtection Yes Stop STOP! Do Not Proceed EngineeringControls->Stop No HandProtection Select Hand Protection: - Double-Glove System (Inner: Nitrile, Outer: Butyl/Nitrile) BodyProtection->HandProtection EyeProtection Select Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Add Face Shield for Splash Risk HandProtection->EyeProtection EmergencyReady Is Emergency Spill Kit with Respirator Available? EyeProtection->EmergencyReady Proceed Proceed with Task EmergencyReady->Proceed Yes EmergencyReady->Stop No Emergency_Response_Logic cluster_1 Emergency Response Protocol Event Emergency Event (Spill or Exposure) Spill Spill Occurs Event->Spill Exposure Personnel Exposure Event->Exposure EvacuateSpill Alert & Evacuate Area Spill->EvacuateSpill RemoveFromSource Remove Victim from Source Exposure->RemoveFromSource AssessSpill Assess Spill Size EvacuateSpill->AssessSpill LargeSpill Large Spill or Untrained AssessSpill->LargeSpill SmallSpill Small Spill & Trained AssessSpill->SmallSpill LargeSpill->SmallSpill No CallEHS Call EHS / Emergency Services LargeSpill->CallEHS Yes DonPPE Don Full PPE (incl. Respirator) SmallSpill->DonPPE ContainSpill Contain with Inert Absorbent DonPPE->ContainSpill Cleanup Collect Waste (Non-Sparking Tools) ContainSpill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Decontaminate->CallEHS CallForHelp Call for Help / 911 RemoveFromSource->CallForHelp AdministerFirstAid Administer First Aid (Based on Exposure Route) CallForHelp->AdministerFirstAid SeekMedical Seek Immediate Medical Attention AdministerFirstAid->SeekMedical

Caption: Logical flow for emergency response to a spill or exposure.

By adhering to these comprehensive guidelines, researchers can confidently handle 3-Methyl-5-(piperidin-4-yl)pyridine, ensuring both personal safety and the integrity of their work.

References

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Penta Chemicals. (2024, May 7).
  • International Chemical Safety Cards. (n.d.). ICSC 0317 - PIPERIDINE.
  • IPCS. (n.d.). PIPERIDINE.
  • Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%)
  • New Jersey Department of Health. (2004, April). HAZARD SUMMARY: 1-ETHYL PIPERIDINE.
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (2025, March 31).
  • Thermo Fisher Scientific. (2023, March 16).
  • Jubilant Life Sciences Limited. (n.d.).
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. (2025, December 18).
  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • MilliporeSigma. (2025, November 6).
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride.
  • Jubilant Ingrevia Limited. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.